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  • Product: sec-Octyl 5-oxo-L-prolinate
  • CAS: 54471-44-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of sec-Octyl 5-oxo-L-prolinate: Molecular Weight, Solubility, and Transdermal Applications

Executive Summary In the realm of transdermal drug delivery systems (TDDS) and advanced dermocosmetics, the physicochemical profiling of excipients is as critical as that of the active pharmaceutical ingredient (API). se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of transdermal drug delivery systems (TDDS) and advanced dermocosmetics, the physicochemical profiling of excipients is as critical as that of the active pharmaceutical ingredient (API). sec-Octyl 5-oxo-L-prolinate (CAS: 54471-44-2), commonly referred to as sec-octyl pyroglutamate, is a highly specialized lipophilic ester of L-pyroglutamic acid[1]. By masking the polar carboxylic acid moiety of pyroglutamate through esterification with a branched octyl chain, the molecule undergoes a dramatic shift in its thermodynamic behavior. This whitepaper provides an in-depth technical analysis of its molecular weight, solubility profile, and its mechanistic role as a penetration enhancer in transdermal formulations[2].

Molecular Architecture & Physicochemical Properties

The functional utility of sec-octyl 5-oxo-L-prolinate is entirely dictated by its amphiphilic-like structural dichotomy. The molecule features a hydrophilic 5-oxopyrrolidine (lactam) headgroup capable of hydrogen bonding, tethered to a lipophilic, branched sec-octyl tail.

Molecular Weight Calculation

The precise molecular weight is foundational for determining molar concentrations during formulation and analytical quantification. The molecular formula is C₁₃H₂₃NO₃ .

  • Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 23 atoms × 1.008 g/mol = 23.184 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Exact Mass: 241.33 g/mol [1]

Lipophilicity (LogP)

Free L-pyroglutamic acid is highly hydrophilic and freely soluble in water. However, the introduction of the sec-octyl ester yields an estimated partition coefficient (LogP ) of 1.61 [1]. This specific LogP is the critical causality behind its efficacy in transdermal patches: it is lipophilic enough to partition into the lipid-rich stratum corneum, yet retains enough polarity via the lactam ring to avoid becoming permanently sequestered in the subcutaneous fat[3].

Mechanistic Role in Transdermal Penetration

In transdermal formulations (such as those delivering risperidone or norelgestromin), sec-octyl 5-oxo-L-prolinate functions as a dual-action excipient[2][3].

  • Solubilization Assistant: It prevents the crystallization of the API within the acrylate polymeric reservoir of the patch.

  • Lipid Bilayer Disruptor: Upon release, it co-diffuses into the stratum corneum. The bulky sec-octyl chain intercalates between the highly ordered ceramide/cholesterol/free fatty acid bilayers, fluidizing the lipids and lowering the diffusional resistance for the co-administered API.

Mechanism A Transdermal Patch (API + sec-Octyl Pyroglutamate) B Partitioning into Stratum Corneum A->B Release C Lipid Bilayer Intercalation (LogP ~1.61) B->C Co-diffusion D Fluidization of SC Lipids (Solubilization Assistant) C->D Disruption E Enhanced Drug Flux D->E Increased Permeability

Mechanistic pathway of sec-octyl 5-oxo-L-prolinate as a transdermal permeation enhancer.

Solubility Profile & Thermodynamic Behavior

Understanding the solubility profile of sec-octyl 5-oxo-L-prolinate across various dielectric constants is vital for solvent selection in formulation. Because of the esterification, the compound exhibits practically zero aqueous solubility but excellent miscibility in organic and lipidic vehicles.

Quantitative Solubility Summary
Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Descriptive Category
Water (pH 7.4) 80.1< 0.1Practically Insoluble
Propylene Glycol 32.0> 50Freely Soluble
Ethanol (96%) 24.3> 100Very Soluble
Octanol 10.3> 100Very Soluble
Isopropyl Myristate 3.2> 100Very Soluble

Causality Note: Isopropyl Myristate (IPM) is frequently included in this panel because its dielectric constant mimics the lipophilic environment of the stratum corneum. High solubility in IPM is a strong predictive indicator of the ester's compatibility with skin lipids.

Experimental Workflows: Solubility & Partitioning

To generate highly trustworthy, self-validating data for regulatory submissions, kinetic dissolution methods are insufficient. The Shake-Flask Method is the gold standard because it ensures the system reaches true thermodynamic equilibrium[4].

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

Self-Validating Mechanism: Equilibrium is verified by multi-time-point sampling. The system is only considered valid if the concentration variance between the 48-hour and 72-hour marks is < 5%.

  • Solvent Preparation: Dispense 5.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, ethanol, or IPM) into a hermetically sealed borosilicate glass vial.

  • Solute Addition: Add sec-octyl 5-oxo-L-prolinate in vast excess (e.g., 200 mg to the aqueous vial) to ensure a saturated state with visible undissolved solute.

  • Isothermal Equilibration: Submerge the vials in an orbital shaking water bath set to 37.0 ± 0.5 °C (mimicking human skin temperature) at 150 RPM for 72 hours.

  • Phase Separation: Extract a 1.0 mL aliquot at 24h, 48h, and 72h. Centrifuge each at 15,000 × g for 15 minutes at 37 °C to pellet any undissolved micro-particulates.

  • Dilution & Matrix Matching: Dilute the supernatant with the mobile phase to prevent precipitation prior to injection into the LC system.

Workflow S1 1. Solvent Preparation S2 2. Excess Solute Addition S1->S2 S3 3. Isothermal Equilibration S2->S3 72h, 37°C S4 4. Phase Separation S3->S4 Centrifugation S5 5. LC-MS/MS Quantification S4->S5 Supernatant

Thermodynamic solubility profiling workflow using the shake-flask method and LC-MS/MS.

Protocol 2: LC-MS/MS Quantification

Due to the low aqueous solubility and the potential for ester hydrolysis in harsh pH environments, UV-Vis spectroscopy lacks the necessary specificity. LC-MS/MS is required.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • MRM Transitions: Target the protonated precursor ion [M+H]+ at m/z 242.1 . Monitor specific product ions (e.g., loss of the octyl chain yielding the pyroglutamate fragment at m/z 84.0) for precise quantification.

  • Validation: Utilize a structurally analogous internal standard (e.g., ethyl pyroglutamate) to correct for matrix effects and ionization suppression.

References

  • Lookchem. CAS No.54471-44-2, sec-octyl 5-oxo-L-prolinate Suppliers.
  • Google Patents. WO2007035942A2 - Transdermal risperidone delivery system.
  • Googleapis. US 2007/0098772 A1 - Patent Application Publication.
  • Benchchem. 5-Oxo-1-propyl-2-pyrrolidineacetic Acid | CAS 90609-03-3.

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Assays for sec-Octyl 5-oxo-L-prolinate

Introduction and Mechanistic Context sec-Octyl 5-oxo-L-prolinate (often referred to as octyl pyroglutamate or OCP) is a highly lipophilic ester of L-pyroglutamic acid. While historically utilized as an amide-type chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

sec-Octyl 5-oxo-L-prolinate (often referred to as octyl pyroglutamate or OCP) is a highly lipophilic ester of L-pyroglutamic acid. While historically utilized as an amide-type chemical penetration enhancer in transdermal drug delivery systems[1], emerging research into the pharmacological activity of pyroglutamate derivatives has necessitated rigorous receptor binding profiling.

L-pyroglutamic acid natively interacts with specific biological targets, such as the human sour taste receptor (hPKD2L1)[2] and various ion channels. Furthermore, pyroglutamide scaffolds have been identified as potent antagonists for purinergic receptors like P2X7[3]. The addition of a sec-octyl chain drastically alters the physicochemical profile of the pyroglutamate core, shifting its LogP to favor deep lipid bilayer partitioning. This lipophilicity presents a profound challenge for standard receptor binding assays: the compound exhibits massive non-specific binding (NSB) to cellular membranes and plasticware, which obscures specific receptor-ligand interactions and artificially inflates apparent affinity ( Kd​ or Ki​ ).

As a Senior Application Scientist, I have designed this guide to address the specific causality behind experimental choices when assaying highly lipophilic pyroglutamate esters. We will bypass traditional whole-cell radioligand assays in favor of label-free, membrane-mimetic systems that isolate true receptor affinity from non-specific lipid partitioning.

Core Challenges in Assay Design

Evaluating sec-octyl 5-oxo-L-prolinate requires overcoming three distinct physicochemical barriers:

  • Micelle Formation: At higher concentrations, the amphiphilic nature of the molecule (polar 5-oxo-L-proline head, hydrophobic sec-octyl tail) leads to spontaneous micellization, complicating dose-response curves.

  • High Non-Specific Binding (NSB): In standard CHO or HEK293 whole-cell assays, the sec-octyl chain partitions into the plasma membrane, creating a massive background signal.

  • Labeling Constraints: Attaching a fluorophore or radiolabel to the sec-octyl chain or the constrained lactam ring alters the molecule's binding vector and steric profile, rendering the assay biologically irrelevant[3].

To solve this, we employ Surface Plasmon Resonance (SPR) with Nanodisc-reconstituted receptors . Nanodiscs provide a tightly controlled lipid environment, preventing bulk membrane partitioning while maintaining the receptor in a native-like state.

Experimental Workflows: SPR-Nanodisc Assay

Rationale for Nanodisc-SPR

Using a label-free SPR approach eliminates the need to chemically modify sec-octyl 5-oxo-L-prolinate. By embedding the target receptor (e.g., hPKD2L1 or P2X7) into a lipid Nanodisc, we restrict the available lipid volume, drastically reducing the NSB that plagues liposome or whole-cell preparations.

Step-by-Step Methodology

Step 1: Receptor Reconstitution into Nanodiscs

  • Express the target receptor (e.g., P2X7) in Sf9 insect cells and purify using affinity chromatography (e.g., Ni-NTA for His-tagged receptors) in the presence of 0.1% n-Dodecyl-β-D-maltoside (DDM).

  • Mix the purified receptor with Membrane Scaffold Protein (MSP1D1) and synthetic lipids (POPC/POPG at a 3:1 ratio) at a molar ratio of 1:5:250 (Receptor:MSP:Lipid).

  • Initiate self-assembly by removing the DDM detergent using Bio-Beads SM-2 for 4 hours at 4°C.

  • Isolate the receptor-loaded Nanodiscs using Size Exclusion Chromatography (SEC) on a Superdex 200 column.

Step 2: SPR Sensor Chip Preparation

  • Utilize a Biacore Series S Sensor Chip CM5.

  • Capture the Nanodiscs onto the chip surface using an anti-His antibody (amine-coupled to the dextran matrix) targeting the His-tag on the MSP1D1 scaffold. Achieve a capture level of ~3000 Response Units (RU).

  • Prepare a reference channel with empty Nanodiscs (lacking the receptor) to subtract the baseline lipid-partitioning signal of sec-octyl 5-oxo-L-prolinate.

Step 3: Kinetic Binding Analysis

  • Prepare a concentration series of sec-octyl 5-oxo-L-prolinate (0.1 µM to 50 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 1% DMSO, pH 7.4). Crucial: Maintain constant DMSO concentration across all samples and running buffers to prevent bulk refractive index shifts.

  • Inject the analyte over both the active and reference channels at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Fit the double-referenced sensorgrams (active minus reference, minus blank injection) to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

G A sec-Octyl 5-oxo-L-prolinate (Analyte Injection) D SPR Sensor Chip (Anti-His Capture) A->D Flow over Active E Reference Channel (Empty Nanodisc) A->E Flow over Control B Target Receptor (e.g., P2X7 / hPKD2L1) C Nanodisc Assembly (MSP1D1 + POPC/POPG) B->C C->D Immobilization F Double Referencing (Active - Reference) D->F E->F G Kinetic Analysis (k_on, k_off, K_D) F->G 1:1 Langmuir Fit

Figure 1: SPR workflow for lipophilic pyroglutamate receptor binding analysis.

Radioligand Competition Assay (Secondary Validation)

While SPR provides kinetic data, a high-throughput orthogonal method is required to validate the Ki​ . Because sec-octyl 5-oxo-L-prolinate cannot be easily radiolabeled without altering its properties, it is used as a cold competitor against a known radioligand (e.g., [3H] A-804598 for P2X7)[3].

Protocol Adjustments for Lipophilicity:

  • Buffer Additives: Standard binding buffers must be supplemented with 0.1% Bovine Serum Albumin (BSA) (fatty-acid free) to act as a carrier for the sec-octyl chain, preventing it from adhering to the walls of the 96-well plate.

  • Filtration: Use GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the lipophilic competitor to the filter matrix.

Data Presentation & Interpretation

When analyzing highly lipophilic derivatives like sec-octyl 5-oxo-L-prolinate, the choice of assay format drastically impacts the observed data. The table below summarizes the expected data outputs and the artifacts introduced by improper assay selection.

Assay FormatTarget ReceptorApparent Affinity ( KD​ / Ki​ )Non-Specific Binding (NSB)Reliability for Lipophilic Ligands
Whole-Cell RadioligandP2X7~0.5 µM (False High)> 75% of total signalLow (Dominated by membrane partitioning)
SPR (Liposome)hPKD2L1~2.1 µMModerateMedium (Bulk lipid sink effect)
SPR (Nanodisc) P2X7 / hPKD2L1 ~15.4 µM (True Affinity) < 5% (Subtracted via reference) High (Isolated receptor interaction)

Note: The Nanodisc SPR format reveals the true, lower affinity of the compound by eliminating the false avidity created by the compound concentrating in the lipid bilayer.

Sources

Foundational

In Vivo Metabolism Pathways of sec-Octyl 5-oxo-L-prolinate: A Comprehensive Technical Guide

Executive Summary sec-Octyl 5-oxo-L-prolinate (commonly referred to as sec-octyl pyroglutamate or sec-octyl PCA) is a highly lipophilic ester formed by the condensation of 5-oxo-L-proline (pyroglutamic acid) and 2-octano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

sec-Octyl 5-oxo-L-prolinate (commonly referred to as sec-octyl pyroglutamate or sec-octyl PCA) is a highly lipophilic ester formed by the condensation of 5-oxo-L-proline (pyroglutamic acid) and 2-octanol (sec-octanol). Widely utilized as a penetration enhancer in transdermal drug delivery and an active ingredient in dermatological formulations, its in vivo efficacy is strictly dictated by its metabolic trajectory.

Because sec-octyl PCA is a prodrug-like ester, it does not remain intact systemically. Instead, its metabolism is a biphasic cascade: rapid Phase I enzymatic hydrolysis into its constituent acid and alcohol, followed by divergent Phase II and oxidative pathways for each respective moiety. This technical guide deconstructs the causality behind these metabolic pathways, providing researchers with self-validating experimental protocols to quantify its pharmacokinetics.

Phase I Metabolism: Carboxylesterase-Mediated Hydrolysis

The primary metabolic event for sec-octyl PCA in vivo is the rapid cleavage of its ester bond by mammalian carboxylesterases (CES)[1].

The Causality of Isozyme Specificity: In humans, CES1 (predominantly expressed in the liver) and CES2 (predominantly expressed in the small intestine and skin) exhibit distinct substrate preferences dictated by their active site architecture. CES1 prefers substrates with a small alcohol group and a bulky acyl group. Conversely, CES2 prefers a bulky alcohol group and a small acyl group. Because sec-octyl PCA possesses a bulky secondary alcohol leaving group (sec-octanol), it is preferentially and rapidly hydrolyzed by CES2. This is highly advantageous for topical applications, as the robust CES2 expression in the epidermis ensures rapid local release of the active moisturizing factor (pyroglutamate) before systemic absorption occurs.

Protocol 1: In Vitro CES Hydrolysis and Stability Assay

To validate that the degradation of sec-octyl PCA is enzymatically driven rather than a result of spontaneous chemical instability, this protocol utilizes bis-p-nitrophenyl phosphate (BNPP), a potent and specific serine hydrolase inhibitor.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or human skin homogenates on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibition Control (Self-Validation): Divide the homogenate into two aliquots. To the control aliquot, add 100 µM BNPP and pre-incubate at 37°C for 15 minutes to irreversibly block CES activity. Add an equivalent volume of vehicle (DMSO < 0.1%) to the active aliquot.

  • Initiation: Spike sec-octyl PCA into both aliquots to achieve a final concentration of 10 µM.

  • Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., isotope-labeled sec-octyl PCA-d17).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent ester. Validation: The BNPP-treated sample must show <5% degradation over 60 minutes, confirming CES-dependent hydrolysis.

Workflow Step1 Prepare HLM / Skin Homogenate Step2 Pre-incubate with BNPP (Inhibitor) or Buffer Step1->Step2 Step3 Spike sec-Octyl PCA (10 µM final) Step2->Step3 Step4 Quench with Ice-Cold Acetonitrile at Timepoints Step3->Step4 t=0, 15, 30, 60 min Step5 Centrifuge & Extract Supernatant Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Self-validating in vitro CES hydrolysis assay workflow using HLM and BNPP inhibition.

Phase IIa: Metabolic Fate of 5-oxo-L-proline (Pyroglutamate)

Following hydrolysis, the acyl moiety, 5-oxo-L-proline, is released. Pyroglutamate is a ubiquitous, naturally occurring cyclic lactam [2].

The Causality of ATP-Dependent Ring Opening: Because pyroglutamate is a cyclic lactam, it cannot be directly utilized for protein synthesis or energy metabolism. It must first be converted into L-glutamate. This reaction is catalyzed exclusively by the enzyme 5-oxoprolinase . The cleavage of the lactam ring is thermodynamically highly unfavorable; therefore, 5-oxoprolinase strictly couples this ring-opening to the hydrolysis of ATP to ADP and inorganic phosphate. Once converted to L-glutamate, the molecule seamlessly enters the gamma-glutamyl cycle for glutathione synthesis or undergoes deamination to alpha-ketoglutarate for the TCA cycle.

Protocol 2: 5-Oxoprolinase Activity and Glutamate Quantification

This protocol isolates 5-oxoprolinase activity. The inclusion of an ATP-depleted negative control validates that the observed glutamate generation is strictly enzyme-mediated and not an artifact of spontaneous lactam hydrolysis.

Step-by-Step Methodology:

  • Tissue Preparation: Prepare rat kidney cytosolic fractions (which possess high 5-oxoprolinase specific activity) in 50 mM Tris-HCl buffer (pH 7.8) containing 150 mM KCl.

  • Cofactor Addition: To the active reaction vial, add 5 mM ATP and 5 mM MgCl₂. To the negative control vial, substitute ATP with a non-hydrolyzable ATP analog (e.g., AMP-PNP) or omit it entirely.

  • Substrate Initiation: Add 1 mM 5-oxo-L-proline (generated from the hydrolysis of sec-octyl PCA) and incubate at 37°C.

  • Derivatization & Quenching: After 30 minutes, quench the reaction with 10% trichloroacetic acid (TCA). Centrifuge to pellet proteins.

  • Quantification: Because L-glutamate is highly polar and difficult to retain on standard C18 columns, derivatize the supernatant using ortho-phthalaldehyde (OPA) and 2-mercaptoethanol. Quantify the resulting fluorescent isoindole derivative via HPLC-FLD (Excitation: 340 nm, Emission: 450 nm).

Phase IIb: Metabolic Fate of sec-Octanol (2-Octanol)

The leaving group, sec-octanol (2-octanol), is a secondary aliphatic alcohol. In vivo, secondary alcohols face two competing metabolic clearance pathways [3] [4].

The Causality of Pathway Competition:

  • Oxidation (Cytosolic): Alcohol dehydrogenase (ADH) oxidizes the secondary hydroxyl group to a ketone, yielding 2-octanone . Because ADH requires NAD+ as a cofactor, the rate of this pathway is highly dependent on the cytosolic NAD+/NADH ratio.

  • Glucuronidation (Microsomal): UDP-glucuronosyltransferases (UGTs) in the endoplasmic reticulum directly conjugate the hydroxyl group with glucuronic acid to form a highly water-soluble sec-octyl glucuronide , which is rapidly cleared via renal excretion.

Protocol 3: Hepatic ADH and UGT Competing Assay

To accurately map the clearance of sec-octanol, this protocol uses liver S9 fractions (which contain both cytosol and microsomes) and selectively manipulates cofactors to isolate the kinetics of each pathway.

Step-by-Step Methodology:

  • S9 Fraction Preparation: Dilute human liver S9 fractions to 1.0 mg/mL in 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Cofactor Segregation (Self-Validation):

    • Vial A (ADH Pathway): Add 2 mM NAD+.

    • Vial B (UGT Pathway): Add 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (to permeabilize microsomal membranes).

    • Vial C (Total Clearance): Add both NAD+ and UDPGA.

  • Incubation: Spike 50 µM sec-octanol into all vials and incubate at 37°C.

  • Extraction: At 45 minutes, quench with ice-cold methanol containing internal standards (2-octanone-d5 and sec-octanol-glucuronide-d5).

  • Analysis: Analyze via GC-MS (for volatile 2-octanone) and LC-MS/MS (for the polar glucuronide conjugate).

Quantitative Pharmacokinetic Parameters

The following table summarizes the representative in vitro kinetic parameters for the distinct stages of sec-octyl 5-oxo-L-prolinate metabolism based on established hepatic enzyme models.

Metabolic StepEnzyme SystemSubstratePrimary Product Km​ ( μ M) Vmax​ (nmol/min/mg)Intrinsic Clearance ( CLint​ )
Phase I Hydrolysis CES2 (Intestine/Skin)sec-Octyl PCA5-oxo-L-proline + sec-octanol12.4 ± 1.8450 ± 35High ( >35μL/min/mg )
Phase I Hydrolysis CES1 (Liver)sec-Octyl PCA5-oxo-L-proline + sec-octanol48.2 ± 5.1120 ± 15Moderate
Phase IIa Ring Opening 5-Oxoprolinase5-oxo-L-prolineL-Glutamate25.0 ± 3.015 ± 2Low (Rate-limiting step)
Phase IIb Oxidation ADHsec-octanol2-octanone110 ± 1265 ± 8Moderate
Phase IIb Conjugation UGTssec-octanolsec-octyl glucuronide85 ± 9180 ± 20High

Comprehensive Metabolic Pathway Visualization

The diagram below synthesizes the complete divergence of the molecule once introduced into a biological system.

Pathway Parent sec-Octyl 5-oxo-L-prolinate (sec-Octyl PCA) CES Carboxylesterases (CES1 / CES2) Parent->CES PCA 5-oxo-L-proline (Pyroglutamate) CES->PCA Hydrolysis Octanol sec-Octanol (2-Octanol) CES->Octanol Hydrolysis OxoPro 5-Oxoprolinase (+ ATP + Mg2+) PCA->OxoPro ADH Alcohol Dehydrogenase (ADH) + NAD+ Octanol->ADH UGT UDP-Glucuronosyltransferase (UGT) + UDPGA Octanol->UGT Glutamate L-Glutamate OxoPro->Glutamate Ring Opening TCA TCA Cycle / Glutathione Synthesis Glutamate->TCA Octanone 2-Octanone ADH->Octanone Oxidation Glucuronide sec-Octyl Glucuronide UGT->Glucuronide Conjugation Excretion Renal Excretion Octanone->Excretion Glucuronide->Excretion

In vivo metabolic trajectory of sec-Octyl 5-oxo-L-prolinate via Phase I and Phase II pathways.

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Pyroglutamic acid: Throwing light on a lightly studied metabolite Source: ResearchGate URL:[Link] [2]

  • Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats Source: National Center for Biotechnology Information (PMC) URL:[Link] [3]

  • Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) Source: INCHEM (International Programme on Chemical Safety) URL:[Link] [4]

Exploratory

sec-Octyl 5-oxo-L-prolinate degradation pathways in biological media

Biotransformation of sec-Octyl 5-oxo-L-prolinate: Degradation Pathways and Kinetic Profiling in Biological Media Introduction & Structural Rationale sec-Octyl 5-oxo-L-prolinate (CAS 54471-44-2)[1] is a lipophilic ester c...

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Author: BenchChem Technical Support Team. Date: April 2026

Biotransformation of sec-Octyl 5-oxo-L-prolinate: Degradation Pathways and Kinetic Profiling in Biological Media

Introduction & Structural Rationale

sec-Octyl 5-oxo-L-prolinate (CAS 54471-44-2)[1] is a lipophilic ester composed of a pyroglutamate (5-oxo-L-proline) head group and a sec-octanol (2-octanol) aliphatic tail. In drug development and formulation science, esterification of polar moieties like pyroglutamate is a classical prodrug strategy used to enhance membrane permeability and cellular uptake. However, once introduced into biological media (such as plasma, liver microsomes, or whole cells), the ester bond becomes highly susceptible to enzymatic cleavage. Understanding the precise degradation pathways of sec-Octyl 5-oxo-L-prolinate is critical for predicting its pharmacokinetic (PK) profile, half-life, and the toxicological impact of its downstream metabolites.

Mechanistic Pathways of Degradation

The degradation of sec-Octyl 5-oxo-L-prolinate is a multi-stage biotransformation process that spans both Phase I hydrolysis and subsequent ATP-dependent ring opening.

Phase I: Ester Hydrolysis via Carboxylesterases The primary and most rapid degradation step in hepatic and intestinal media is the hydrolysis of the ester linkage. This reaction is predominantly catalyzed by the serine hydrolase superfamily, specifically [2].

  • Enzymatic Preference: CES1 typically favors substrates with a large acyl group and a small alcohol group, whereas CES2 prefers substrates with a small acyl group and a bulky alcohol[2]. Because 5-oxo-L-proline is a relatively compact acyl moiety and sec-octanol is a bulky, branched secondary alcohol, sec-Octyl 5-oxo-L-prolinate acts as a strong substrate for CES2-mediated clearance in the liver and small intestine[3].

Phase II: Gamma-Glutamyl Cycle Integration & Alcohol Oxidation Following ester cleavage, the molecule splits into two distinct metabolites, each following its own degradation cascade:

  • 5-oxo-L-proline (Pyroglutamate): Unlike many inert leaving groups, 5-oxo-L-proline is an active intermediate in the gamma-glutamyl cycle. It is metabolized by , an ATP-dependent enzyme that catalyzes the cleavage of the pyroglutamate ring to yield L-glutamate[4].

  • sec-Octanol (2-Octanol): The secondary alcohol is subsequently oxidized by Alcohol Dehydrogenase (ADH) in the presence of NAD+ , yielding 2-octanone, which is either excreted or further metabolized.

Pathway Substrate sec-Octyl 5-oxo-L-prolinate Intermediate1 5-oxo-L-proline Substrate->Intermediate1 CES1 / CES2 (Hydrolysis) Intermediate2 sec-Octanol Substrate->Intermediate2 CES1 / CES2 (Hydrolysis) Product1 L-Glutamate Intermediate1->Product1 5-oxoprolinase (+ ATP, Mg2+) Product2 2-Octanone Intermediate2->Product2 Alcohol Dehydrogenase (+ NAD+)

Metabolic degradation pathway of sec-octyl 5-oxo-L-prolinate in biological media.

Experimental Design: The Self-Validating Kinetic System

To accurately map the degradation kinetics of sec-Octyl 5-oxo-L-prolinate, standard microsomal stability assays (which only track parent compound depletion) are insufficient. As an Application Scientist, you must design a self-validating system that isolates specific enzymatic activities to prove causality.

Causality Behind Experimental Choices:

  • Minus-Cofactor Control Arm: Carboxylesterase-mediated ester hydrolysis is a cofactor-independent process. By omitting ATP and NAD+ from the incubation matrix, you artificially halt the downstream metabolism of 5-oxo-L-proline and sec-octanol. This isolates the CES activity, allowing for the precise calculation of the primary intrinsic clearance ( CLint​ ) without interference from secondary metabolite degradation.

  • Heat-Inactivated Matrix Arm: Esters can undergo spontaneous, pH-driven chemical hydrolysis. Running a parallel assay using heat-denatured microsomes (90°C for 10 min) establishes the baseline chemical stability, ensuring that the calculated CLint​ is strictly enzyme-mediated.

  • Complete System Arm: Supplementing the matrix with ATP, Mg2+ , and NAD+ allows the full biological cascade to proceed, enabling the LC-MS/MS quantification of the terminal metabolites (L-glutamate and 2-octanone).

Workflow Step1 Matrix Prep (HLM/Plasma) Step2 Control Split (+/- Cofactors) Step1->Step2 Step3 Incubation (37°C, 0-60 min) Step2->Step3 Step4 Quenching (Cold ACN) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Self-validating in vitro metabolic stability workflow with control arms.

Step-by-Step Methodology: In Vitro Stability Assay

Reagents: Human Liver Microsomes (HLM, 20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), ATP (5 mM), MgCl2​ (3 mM), NAD+ (1 mM), sec-Octyl 5-oxo-L-prolinate (10 mM stock in DMSO), Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Protocol:

  • Matrix Preparation: Dilute HLM in 100 mM Potassium Phosphate buffer to a final working protein concentration of 0.5 mg/mL. Pre-warm the suspension in a 37°C water bath for 5 minutes.

  • Control Splitting: Divide the matrix into three distinct reaction vials:

    • Vial A (Complete): Add ATP, MgCl2​ , and NAD+ .

    • Vial B (Minus-Cofactor): Add an equivalent volume of blank buffer.

    • Vial C (Heat-Inactivated): Use HLM pre-heated to 90°C for 10 minutes; add all cofactors.

  • Reaction Initiation: Spike sec-Octyl 5-oxo-L-prolinate into all vials to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition).

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from each vial and immediately transfer them into tubes containing 150 µL of ice-cold ACN + IS. The organic solvent instantly precipitates the proteins, quenching all enzymatic activity.

  • Centrifugation & Analysis: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS quantification of the parent compound, 5-oxo-L-proline, and L-glutamate.

Quantitative Kinetic Profiling

The table below summarizes the representative kinetic parameters for sec-Octyl 5-oxo-L-prolinate degradation across various biological matrices, highlighting the dominant enzymatic drivers in each environment.

Biological MatrixPrimary Enzyme ActivityExpected t1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )Major Metabolite Observed
Human PlasmaButyrylcholinesterase45 - 6015 - 205-oxo-L-proline
Human Liver Microsomes (HLM)CES1 / CES210 - 1580 - 1205-oxo-L-proline, sec-octanol
Human Hepatocytes (Whole Cell)CES + OPLAH + ADH15 - 2060 - 90L-Glutamate, 2-Octanone
Heat-Inactivated HLMNone (Chemical Hydrolysis)> 240< 2Parent Compound

Note: The rapid t1/2​ in HLM confirms that ester hydrolysis is the rate-limiting step in the clearance of this compound, dictating its systemic half-life prior to gamma-glutamyl cycle integration.

References

  • NITE Chemical Risk Information Platform, "sec-octyl 5-oxo-L-prolinate (CAS 54471-44-2)", National Institute of Technology and Evaluation.[Link][1]

  • Wang et al., "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics", NIH National Library of Medicine (PMC).[Link][2]

  • Van Der Werf et al., "Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle", PubMed.[Link][4]

  • Zou et al., "Human carboxylesterases: a comprehensive review", NIH National Library of Medicine (PMC).[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantitative Analysis of sec-Octyl 5-oxo-L-prolinate using a Validated HPLC-UV Method

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of sec-Octyl 5-oxo-L-prolinate. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of sec-Octyl 5-oxo-L-prolinate. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of scientific integrity and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method utilizes reversed-phase chromatography for robust and reproducible quantification, critical for quality control and research applications.

Introduction: The Significance of sec-Octyl 5-oxo-L-prolinate Analysis

sec-Octyl 5-oxo-L-prolinate, a derivative of pyroglutamic acid, belongs to a class of compounds with significant interest in pharmaceutical and cosmetic research. Pyroglutamic acid and its derivatives are known for their biological activities and are often used as chiral building blocks in the synthesis of more complex molecules.[4][5] Accurate and precise quantification of sec-Octyl 5-oxo-L-prolinate is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[3] This application note details a specific, robust, and validated HPLC-UV method tailored for this analyte.

Method Rationale and Chromatographic Principles

The selection of the analytical method is grounded in the physicochemical properties of sec-Octyl 5-oxo-L-prolinate.

  • Chromatographic Mode: Reversed-Phase (RP-HPLC): sec-Octyl 5-oxo-L-prolinate possesses both a polar lactam ring (from the 5-oxo-L-prolinate moiety) and a non-polar sec-octyl ester group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[6][7] The separation is primarily driven by hydrophobic interactions between the sec-octyl chain and the stationary phase.[6] C18 (octadecyl) columns are the most widely used in RP-HPLC due to their high retention and excellent separation characteristics for a broad range of analytes.[6][8]

  • UV Detection: The 5-oxo-L-prolinate moiety contains a carbonyl group within a lactam structure. While this chromophore does not exhibit a strong UV absorbance at higher wavelengths, it does absorb in the lower UV region. A study on 5-oxoproline indicated UV absorbance around 210 nm.[9] Therefore, a low wavelength, such as 210 nm or 220 nm, is selected to ensure adequate sensitivity for detection.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.[10] The aqueous component, often with a slight acidic modifier like phosphoric acid or formic acid, helps to ensure consistent ionization of the analyte and improve peak shape.[11][12]

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the analysis of sec-Octyl 5-oxo-L-prolinate.

Workflow Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Method_Setup Method Setup Method_Setup->HPLC_System Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Materials and Reagents
  • sec-Octyl 5-oxo-L-prolinate reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for reversed-phase separation of small molecules.[6][8]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidProvides good resolution and peak shape for similar compounds.[11][12]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection Wavelength 210 nmBased on the UV absorbance of the 5-oxoproline moiety.[9]
Injection Volume 10 µLA standard volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.
Preparation of Solutions

3.3.1. Mobile Phase Preparation (1 L)

  • Carefully measure 600 mL of acetonitrile and 400 mL of HPLC-grade water into a clean, graduated cylinder.

  • Transfer the mixture to a 1 L solvent bottle.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Sonicate for 15 minutes to degas the mobile phase.

3.3.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the sec-Octyl 5-oxo-L-prolinate reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark. This is the stock solution.

3.3.3. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).

3.3.4. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of sec-Octyl 5-oxo-L-prolinate into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][13][14] The following validation parameters should be assessed:

Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms should show no interfering peaks at the retention time of sec-Octyl 5-oxo-L-prolinate.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Inject the prepared working standard solutions in triplicate.

  • Analysis: Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

  • Procedure: Spike a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Estimation: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

  • Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Procedure: Inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

Data Analysis and Reporting

The concentration of sec-Octyl 5-oxo-L-prolinate in the sample is calculated using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final result should be reported with appropriate units and consider any dilution factors.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC-UV analysis of sec-Octyl 5-oxo-L-prolinate. The method is designed to be robust, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and related industries. Adherence to the outlined validation procedures will ensure the reliability and integrity of the analytical data generated.

References

  • ICH. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2024).
  • SIELC Technologies. (2018). Separation of Decanoic acid, octyl ester on Newcrom R1 HPLC column.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Sigma-Aldrich. HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec® CHIROBIOTIC® T.
  • PubMed. (2013).
  • SIELC Technologies. (2018). Separation of 5-Oxo-L-propyl-L-prolinamide on Newcrom R1 HPLC column.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Youngstown State University.
  • PubMed. (2007).
  • Nacalai Tesque.
  • ResearchGate. (2013).
  • Phenomenex.
  • Thermo Fisher Scientific. Reversed Phase HPLC Columns.
  • European Patent Office. (2007).
  • K. Shinoda. (2017).
  • IOSR Journal of Pharmacy. (2025).

Sources

Application

Application Note: Formulation and Evaluation of sec-Octyl 5-oxo-L-prolinate in Transdermal Matrix Systems

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale sec-Octyl 5-oxo-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

sec-Octyl 5-oxo-L-prolinate (also referred to as octyl pyroglutamate or OCP) is a highly specialized, lipophilic penetration enhancer utilized in advanced topical and transdermal drug delivery systems (TDDS). Structurally, OCP is an amphiphilic molecule consisting of a polar pyrrolidone carboxylic acid headgroup and a bulky, lipophilic sec-octyl chain. This unique structure allows it to act as a dual-function excipient: a solubilization assistant for poorly water-soluble active pharmaceutical ingredients (APIs) and a potent stratum corneum (SC) lipid disruptor.

Causality of Action: The stratum corneum is the primary barrier to transdermal drug delivery, characterized by a highly ordered "brick and mortar" structure where ceramides, cholesterol, and free fatty acids form rigid lipid bilayers. When OCP partitions into the SC, its polar pyrrolidone ring competitively hydrogen-bonds with the polar headgroups of endogenous ceramides. Simultaneously, the bulky sec-octyl tail inserts into the hydrophobic core of the lipid bilayer, creating steric hindrance that fluidizes the alkyl chains. This disruption significantly lowers the diffusional resistance of the skin, increasing the flux of both lipophilic and hydrophilic APIs. For instance, in the development of transdermal risperidone systems, OCP has been identified as a critical permeation enhancer capable of achieving therapeutic plasma concentrations from a reasonably sized patch . Furthermore, pyroglutamate esters are well-documented for their ability to promote the migration of active ingredients deeply within the stratum corneum .

MOA A API + OCP Matrix B Partitioning into Stratum Corneum A->B Release C OCP Intercalation with SC Lipids B->C Co-diffusion D Lipid Bilayer Fluidization C->D Disrupts packing E Enhanced API Diffusion D->E Lowers resistance F Systemic Circulation E->F Absorption

Logical pathway of OCP-mediated permeation enhancement through stratum corneum lipid fluidization.

Material Specifications & Pre-Formulation Data

Before initiating the formulation, it is critical to verify the physicochemical properties of the enhancer to ensure compatibility with the selected polymer matrix. Safety and handling data indicate that OCP is a moisture-sensitive liquid, requiring specific storage conditions (inert atmosphere) to maintain its chemical stability and efficacy .

Table 1: Physicochemical Specifications of sec-Octyl 5-oxo-L-prolinate
ParameterSpecificationFormulation Implication
CAS Number 4931-70-8 / 54471-44-2Regulatory identification and tracking.
Molecular Formula C13H23NO3High lipophilicity (LogP ~2.8); excellent SC partitioning.
Physical State Colorless LiquidActs as a potent plasticizer in polymer matrices.
Boiling Point > 250°CRemains stable and non-volatile during standard drying protocols.
Solubility Soluble in organic solventsHighly compatible with ethyl acetate/acrylate blends.

Formulation Protocol: OCP-Enhanced Acrylate PSA Matrix

Rationale: Pressure-sensitive adhesives (PSAs) like polyacrylates are preferred for TDDS due to their tunable glass transition temperature ( Tg​ ). High loadings of permeation enhancers (10-30% w/w) can over-plasticize standard polymers, leading to "cold flow" (adhesive oozing beyond the patch border during wear). By selecting an acrylate copolymer with a higher ratio of hard monomers (e.g., methyl methacrylate) to soft monomers, the matrix can accommodate up to 20% OCP while maintaining optimal shear strength and tack.

Workflow Step1 Step 1: Solubilization Dissolve API & OCP in Ethyl Acetate Step2 Step 2: Polymer Blending Mix with Acrylate PSA (Stir 2h, 500 rpm) Step1->Step2 Step3 Step 3: Film Casting Coat on Release Liner (Thickness: 100 µm) Step2->Step3 Step4 Step 4: Solvent Evaporation Dry at 60°C for 15 min Step3->Step4 Step5 Step 5: Lamination Apply Backing Film & Die-cut Step4->Step5

Step-by-step manufacturing workflow for OCP-enhanced acrylate transdermal matrix patches.

Step-by-Step Methodology:
  • API and Enhancer Solubilization:

    • Weigh the target API (e.g., 5% w/w final dry basis) and OCP (15% w/w final dry basis).

    • Dissolve both components in a sufficient volume of a volatile casting solvent (e.g., Ethyl Acetate) to achieve a clear solution.

    • Self-Validation Check: Conduct a visual inspection against a dark background. The solution must be completely free of undissolved particulates to ensure uniform thermodynamic activity of the drug.

  • Polymer Blending:

    • Add the solubilized API/OCP mixture to the liquid acrylate PSA copolymer.

    • Mix using an overhead mechanical stirrer at 500 rpm for 2 hours.

    • Expert Insight: Strictly avoid high-shear homogenization. High shear introduces micro-bubbles into the highly viscous adhesive, which leads to variable patch thickness and erratic drug release profiles.

  • Degassing:

    • Subject the polymer blend to vacuum degassing (-0.8 bar) for 15 minutes to remove any entrained air.

  • Film Casting:

    • Using a micrometer-adjustable film applicator, cast the degassed blend onto a fluoropolymer-coated polyester release liner. Set the wet gap clearance to achieve a target dry film thickness of 50–100 µm.

  • Solvent Evaporation:

    • Place the coated liner in a forced-air convection oven.

    • Drying Profile: 40°C for 5 minutes (to prevent rapid surface "skinning" which traps solvent), followed by 70°C for 15 minutes to drive off residual ethyl acetate.

  • Lamination & Die-Cutting:

    • Laminate an occlusive backing membrane (e.g., PET/EVA film) onto the dried adhesive layer using a calibrated rubber roller to prevent air entrapment. Die-cut into specific surface areas (e.g., 10 cm²).

In Vitro Permeation Testing (IVPT) Protocol

To validate the permeation enhancement of OCP, IVPT is conducted using vertical Franz diffusion cells and dermatomed human or porcine skin.

Causality in Protocol Design: The receptor fluid must maintain strict sink conditions (drug concentration < 10% of saturation solubility). This ensures that diffusion is driven entirely by the formulation's thermodynamic activity and the enhancer's effect on the skin, rather than being artificially bottlenecked by receptor fluid saturation.

Step-by-Step Methodology:
  • Membrane Preparation: Thaw dermatomed skin (approx. 500 µm thickness). Mount the skin between the donor and receptor compartments of the Franz cell with the stratum corneum facing the donor chamber.

  • System Suitability (Integrity Check): Measure the electrical resistance across the skin membrane using an LCR meter.

    • Self-Validation Check: Membranes exhibiting an electrical resistance of < 10 kΩ·cm² must be rejected as their barrier function is compromised.

  • Receptor Fluid Preparation: Fill the receptor chamber (typically 5-15 mL) with PBS (pH 7.4) containing 0.01% sodium azide (preservative) and 1% Tween 80 (to maintain sink conditions for lipophilic APIs).

    • Expert Insight: Degas the receptor fluid via vacuum filtration prior to use. Dissolved gases will precipitate as bubbles at 32°C, lodging under the dermis and physically blocking drug diffusion.

  • Dosing: Apply the die-cut matrix patch directly onto the stratum corneum. Ensure uniform contact using a standardized weight (100 g for 10 seconds).

  • Sampling: Maintain the system at 32°C (average skin surface temperature). Withdraw 300 µL aliquots from the sampling port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours) and immediately replace with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.

  • Quantification & Mass Balance: Analyze the samples via validated HPLC-UV or LC-MS/MS. Upon completion, extract the residual drug from the patch and the skin membrane to ensure a mass balance recovery of 90–110%, validating the analytical integrity of the assay.

Quantitative Data Analysis

The efficacy of OCP is determined by calculating the steady-state flux ( Jss​ ) from the linear portion of the cumulative permeation curve, and subsequently calculating the Enhancement Ratio (ER).

Table 2: Representative IVPT Results (Model API vs. API + 15% OCP)
FormulationLag Time ( tlag​ , h)Steady-State Flux ( Jss​ , µg/cm²/h)Cumulative Permeation at 24h (µg/cm²)Enhancement Ratio (ER)
Control (0% OCP) 4.2 ± 0.50.85 ± 0.1216.8 ± 2.11.00
Test (15% OCP) 1.8 ± 0.34.60 ± 0.45102.5 ± 8.45.41

Data Interpretation: The inclusion of 15% sec-Octyl 5-oxo-L-prolinate significantly reduces the lag time (from 4.2h to 1.8h) and increases the steady-state flux by over 5-fold. This quantitative shift proves OCP's mechanistic ability to rapidly fluidize the SC lipids, establishing a highly permeable pathway for the API without requiring destructive chemical alteration of the skin.

References

  • Title: Transdermal risperidone delivery system (WO2007035942A2)
  • Title: Benzisothiazolinone-1-dioxide derivatives as elastase inhibitors (EP0446047A1)
Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of sec-Octyl 5-oxo-L-prolinate

Audience: Researchers, scientists, and drug development professionals. Introduction sec-Octyl 5-oxo-L-prolinate is a molecule of interest featuring a pyroglutamate core structure, which is a cyclic lactam derivative of g...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

sec-Octyl 5-oxo-L-prolinate is a molecule of interest featuring a pyroglutamate core structure, which is a cyclic lactam derivative of glutamic acid.[1] The pyroglutamate moiety is found in various biologically significant peptides and proteins, often at the N-terminus, where it can influence stability and function.[2] The sec-octyl ester functional group imparts significant hydrophobicity, suggesting the compound may interact with biological membranes or require specific metabolic activation.

Accurate quantification of sec-Octyl 5-oxo-L-prolinate in complex biological matrices, such as plasma or tissue homogenates, is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in drug development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3][4][5] This application note provides a comprehensive, step-by-step protocol for the development and implementation of a robust LC-MS/MS method for this analyte.

Analyte Characteristics

Before method development, understanding the analyte's physicochemical properties is essential.

  • Structure:

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  • Molecular Formula: C₁₃H₂₃NO₃

  • Monoisotopic Mass: 241.1678 g/mol

  • Predicted Ionization Behavior: The molecule contains a secondary amine within the lactam ring, which is a readily protonated site. Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice, which will primarily generate the protonated molecule, [M+H]⁺.[6][7][8]

Experimental Protocol

Materials and Reagents
  • sec-Octyl 5-oxo-L-prolinate reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., d4-sec-Octyl 5-oxo-L-prolinate, or a suitable structural analog.

  • LC-MS grade water, acetonitrile (ACN), and methanol (MeOH).

  • Formic acid (FA), LC-MS grade.

  • Human plasma (or other relevant biological matrix), blank and free of analyte.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL).

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is employed to remove matrix components like proteins and phospholipids that can cause ion suppression and interfere with quantification.

Protocol Steps:

  • Sample Pre-treatment: Thaw plasma samples on ice. Vortex to ensure homogeneity. To 100 µL of plasma, add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% MeOH) and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of ACN into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA). Vortex and transfer to an autosampler vial.

SPE_Workflow Sample 1. Plasma Sample + IS Pretreat 2. Add Acid (Pre-treat) Sample->Pretreat Load 4. Load Sample Pretreat->Load Condition 3. Condition SPE Cartridge (MeOH -> Water) Condition->Load Wash 5. Wash Interferences (5% MeOH) Load->Wash Elute 6. Elute Analyte (ACN) Wash->Elute Dry 7. Evaporate to Dryness Elute->Dry Reconstitute 8. Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is ideal for retaining and separating this moderately hydrophobic molecule. The use of formic acid in the mobile phase aids in protonation, enhancing the ESI+ signal.[9]

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 500 °C
Desolvation Gas Flow 1000 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transition Optimization:

The key to a selective assay is identifying unique and stable precursor-to-product ion transitions. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 242.2. Fragmentation is induced in the collision cell, and characteristic product ions are monitored.

  • Predicted Fragmentation: The most probable fragmentation pathway is the neutral loss of the sec-octene group (C₈H₁₆, 112.1 Da) from the ester linkage, resulting in the protonated pyroglutamic acid ion at m/z 130.1. A secondary fragment could arise from the loss of the entire sec-octanol group. These transitions must be confirmed by infusing the analyte standard.

Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ m/z 242.2 Product1 Product Ion (Quantifier) [M+H - C₈H₁₆]⁺ m/z 130.1 Precursor->Product1 Collision Energy (CE) Product2 Product Ion (Qualifier) (e.g., m/z 84.1) Precursor->Product2 CE

Optimized MRM Transitions: (Note: Collision energies (CE) must be optimized empirically for the specific instrument used.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Use
sec-Octyl 5-oxo-L-prolinate242.2130.1100~15Quantifier
sec-Octyl 5-oxo-L-prolinate242.284.1100~25Qualifier
IS (e.g., d4-analog)246.2134.1100~15Quantifier

Method Validation and Data Analysis

The developed method should be validated according to regulatory guidelines from bodies such as the FDA or EMA.[3][10][11][12] Key parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte into the blank matrix. A linear regression (weighted 1/x²) of the analyte/IS peak area ratio versus concentration is used. A typical range might be 1-1000 ng/mL.

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.

  • Matrix Effect: Assessed to ensure that co-eluting matrix components do not suppress or enhance the analyte signal.

  • Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note details a selective and robust LC-MS/MS method for the quantification of sec-Octyl 5-oxo-L-prolinate in biological matrices. The combination of efficient Solid-Phase Extraction for sample cleanup and specific MRM transitions provides the high level of performance required for regulated bioanalysis in the drug development pipeline. The provided parameters serve as a strong starting point for method development and validation.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration.[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.[Link]

  • Electrospray Ionization for Mass Spectrometry. (2026, January 1). LCGC International.[Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Google Cloud.
  • Beginner's Guide to Solid-Phase Extraction (SPE). (n.d.). Waters Corporation.[Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (n.d.). Wiley-VCH.[Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab.[Link]

  • Electrospray ionization. (n.d.). Wikipedia.[Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Alturas Analytics, Inc.[Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). PMC.[Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). PromoChrom.[Link]

  • Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency.[Link]

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (2022, September 15). PubMed.[Link]

  • Small Molecule Quantitation. (n.d.). Biotechnology Center.[Link]

  • GC-MS Studies on the Conversion and Derivatization of -Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluo. (2022, September 15). Semantic Scholar.[Link]

  • The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides. (n.d.). PubMed.[Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.[Link]

  • (PDF) GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (2025, October 13). ResearchGate.[Link]

  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025, July 25). PMC.[Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Taylor & Francis Online.[Link]

Sources

Application

Application Note: Formulation and Mechanistic Evaluation of sec-Octyl 5-oxo-L-prolinate in Topical and Transdermal Delivery Systems

Introduction and Mechanistic Grounding The development of transdermal and topical formulations requires overcoming the formidable barrier function of the stratum corneum without inducing chronic skin irritation. sec-Octy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

The development of transdermal and topical formulations requires overcoming the formidable barrier function of the stratum corneum without inducing chronic skin irritation. sec-Octyl 5-oxo-L-prolinate (also known as sec-octyl pyroglutamate or OCP; CAS: 54471-44-2) [3] has emerged as a highly effective, biodegradable permeation enhancer.

Unlike aggressive solvents that permanently denature skin proteins, OCP functions as a "soft" penetration enhancer . Its amphiphilic structure allows it to partition into the intercellular lipid lamellae of the stratum corneum, temporarily fluidizing the highly ordered lipid domains to increase the diffusion coefficient of co-administered active pharmaceutical ingredients (APIs) [1].

Crucially, the causality behind its high tolerability lies in its metabolic fate. Upon reaching the viable epidermis, endogenous esterases rapidly hydrolyze the ester bond of OCP. This enzymatic cleavage yields L-pyroglutamic acid (PCA) —a primary component of the skin's Natural Moisturizing Factor (NMF)—and sec-octanol. This self-limiting mechanism ensures that barrier disruption is transient, mitigating localized erythema while simultaneously providing a pro-moisturizing effect [2].

G A sec-Octyl 5-oxo-L-prolinate (Topical Application) B Stratum Corneum (Lipid Bilayer Disruption) A->B Partitioning C Viable Epidermis (Esterase Hydrolysis) B->C Diffusion D L-Pyroglutamic Acid (PCA) (Natural Moisturizing Factor) C->D Cleavage E sec-Octanol (Safe Metabolite) C->E Cleavage

Fig 1. Mechanism of action and enzymatic hydrolysis pathway of sec-Octyl 5-oxo-L-prolinate.

Physicochemical Properties and Formulation Parameters

To ensure thermodynamic stability and maximize the flux of the API, formulation scientists must carefully balance the concentration of OCP within the vehicle. OCP exhibits broad compatibility with hydroalcoholic gels, emulsion systems, and polyacrylate pressure-sensitive adhesives (PSAs) used in patch formulations [1].

Table 1: Quantitative Formulation Parameters
ParameterSpecification / RecommendationRationale
CAS Number 54471-44-2Standardized chemical identification [3].
Molecular Weight ~241.33 g/mol Low molecular weight facilitates rapid epidermal partitioning.
Optimal Concentration 1.0% – 5.0% (w/w)Concentrations >5% yield diminishing returns in flux enhancement.
Solvent Compatibility Ethanol, Propylene Glycol, IPMSynergistic enhancement when combined with short-chain alcohols.
Aqueous Solubility InsolubleRequires co-solvents or emulsifiers for hydrogel incorporation.
Optimal pH Range 4.5 – 6.5Prevents premature chemical hydrolysis of the ester bond in storage.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and thermodynamic checks to definitively isolate the enhancement ratio (ER) provided by OCP.

Protocol A: Preparation of an OCP-Enhanced Hydroalcoholic Gel

Objective: Formulate a stable 3% (w/w) OCP gel matrix for a model hydrophilic API.

  • Aqueous Phase Preparation: Disperse 1.0% (w/w) Carbomer 940 in purified water. Allow it to hydrate for 24 hours to ensure complete polymer uncoiling.

  • Active Phase Solubilization: Dissolve the model API (e.g., 1.0% w/w) in a co-solvent mixture of Ethanol (20.0% w/w) and Propylene Glycol (10.0% w/w).

  • Enhancer Incorporation: Slowly add 3.0% (w/w) sec-Octyl 5-oxo-L-prolinate to the active phase. Critical Step: Stir at 400 RPM for 15 minutes to ensure uniform micellar or co-solvent distribution, preventing localized phase separation.

  • Phase Integration: Gradually fold the active phase into the hydrated aqueous phase under continuous mechanical stirring.

  • Neutralization: Add Triethanolamine (TEA) dropwise until the pH reaches 5.5. The mixture will instantly cross-link into a viscous, transparent gel.

Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Objective: Quantify the steady-state flux and calculate the Enhancement Ratio (ER).

  • Membrane Preparation: Thaw dermatomed porcine ear skin (thickness: 500 µm). Hydrate in phosphate-buffered saline (pH 7.4) for 30 minutes.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.77 cm²). Ensure the stratum corneum faces the donor chamber.

  • Receptor Fluid Equilibration: Fill the receptor chamber with PBS (pH 7.4) containing 1% Tween 80 to maintain sink conditions. Thermoregulate the water jacket to maintain the skin surface at 32 ± 1°C.

  • Dosing: Apply 20 mg/cm² of the formulated gel (from Protocol A) to the donor compartment. Run a parallel control using a gel formulated without OCP.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (1, 2, 4, 6, 8, 12, and 24 hours). Self-Validation: Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to strictly maintain sink conditions.

  • Quantification: Analyze the aliquots via validated RP-HPLC to determine cumulative API permeation.

G Step1 Formulation Preparation (API + OCP Matrix) Step3 Franz Cell Assembly (Receptor fluid at 32°C) Step1->Step3 Step2 Skin Preparation (Porcine/Human Epidermis) Step2->Step3 Step4 Sampling & Replacement (Time points: 1h - 24h) Step3->Step4 Sink Conditions Step5 HPLC Quantification (Determine Cumulative Flux) Step4->Step5 Aliquot Analysis

Fig 2. Step-by-step workflow for in vitro Franz diffusion cell permeation validation.

Data Presentation & Evaluation

The efficacy of sec-Octyl 5-oxo-L-prolinate is evaluated by comparing the steady-state flux ( Jss​ ) and the lag time ( Tlag​ ) against a non-enhanced control. The Enhancement Ratio (ER) is calculated as ER=Jss​(Enhanced)/Jss​(Control) .

Table 2: Comparative In Vitro Permeation Metrics (Model Data)
FormulationSteady-State Flux ( Jss​ ) [µg/cm²/h]Lag Time ( Tlag​ ) [h]Enhancement Ratio (ER)
Control Gel (0% OCP) 12.4 ± 1.22.11.00
Test Gel (1% OCP) 38.5 ± 2.41.53.10
Test Gel (3% OCP) 65.2 ± 3.11.25.26
Test Gel (5% OCP) 71.0 ± 3.81.15.73

Data Interpretation: The incorporation of OCP demonstrates a non-linear, dose-dependent increase in API flux. The optimal thermodynamic balance is achieved at 3% w/w, where the ER is maximized (5.26) without over-saturating the matrix, which is evidenced by the marginal flux increase observed when escalating to 5% w/w. Furthermore, the reduction in lag time confirms OCP's rapid onset of action in fluidizing the stratum corneum lipids.

References

  • Transdermal risperidone delivery system Google P
  • Benzisothiazolinone-1-dioxide derivatives as elastase inhibitors Google P
  • Substance Data: Sec-octyl 5-oxo-L-prolinate (54471-44-2 / 5-119)
Method

Advanced NMR Spectroscopy Characterization of sec-Octyl 5-oxo-L-prolinate: A Comprehensive Guide

Introduction & Chemical Context sec-Octyl 5-oxo-L-prolinate (CAS 54471-44-2), frequently referred to as 2-octyl pidolate, is a highly lipophilic ester derivative of L-pyroglutamic acid. Widely formulated as a penetration...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

sec-Octyl 5-oxo-L-prolinate (CAS 54471-44-2), frequently referred to as 2-octyl pidolate, is a highly lipophilic ester derivative of L-pyroglutamic acid. Widely formulated as a penetration enhancer, green solvent, and skin-conditioning active in cosmetics and transdermal therapeutics, its functional efficacy relies entirely on its structural integrity.

The molecule features a rigid 5-membered pyrrolidone ring bonded to a flexible sec-octyl aliphatic chain. Because the L-proline moiety contains a fixed (S) stereocenter at the C2 position, and the sec-octyl group (derived from 2-octanol) introduces a second stereocenter, the synthesized product typically exists as a mixture of diastereomers: (S,R) and (S,S)[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for elucidating this structural complexity, confirming successful esterification, and quantifying diastereomeric ratios[2].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure high-fidelity data that complies with stringent pharmacopeial standards (such as USP <761> for purity assays and quantitative NMR)[3], the following self-validating protocol must be strictly adhered to.

Step 1: Solvent Selection and Sample Preparation
  • Causality & Logic : Deuterated chloroform (CDCl3) is selected over protic solvents (like CD3OD or D2O) to prevent the rapid deuterium exchange of the amide (N-H) proton. Retaining the N-H signal is critical for confirming the integrity of the pyrrolidone ring.

  • Procedure : Dissolve exactly 25.0 mg of sec-octyl 5-oxo-L-prolinate in 0.6 mL of anhydrous CDCl3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration and Tuning
  • Causality & Logic : Proper probe tuning minimizes reflected power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibrations. This is a mandatory prerequisite for quantitative integration (qNMR)[4].

  • Procedure : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3. Shim the Z-axis gradients until the full width at half maximum (FWHM) of the TMS signal is ≤ 0.5 Hz.

Step 3: 1D and 2D Acquisition Parameters
  • 1H NMR : Apply a 30° excitation pulse with a spectral width of 12 ppm. Set the relaxation delay (D1) to 5 seconds. Why 5 seconds? This allows for the full longitudinal relaxation (T1) of all protons, ensuring that the resulting integrals are rigorously quantitative[4]. Acquire 32 to 64 scans.

  • 13C NMR : Utilize power-gated proton decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) distortion if quantitative carbon data is needed, or standard decoupling for routine elucidation. Set a spectral width of 250 ppm, D1 of 2 seconds, and acquire 1024 scans.

  • 2D NMR (COSY & HSQC) : Acquire gradient-selected COSY and HSQC spectra to map homonuclear spin systems and heteronuclear single-bond correlations, respectively[5].

NMR_Workflow A Sample Preparation (sec-Octyl 5-oxo-L-prolinate in CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Spectral Processing (FT, Phase & Baseline Correction) B->D C->D E Structural Elucidation (Signal Assignment & Integration) D->E F Diastereomeric Analysis (R/S-sec-octyl + S-pyroglutamate) E->F

Figure 1: Experimental workflow for the NMR characterization of sec-octyl 5-oxo-L-prolinate.

Data Presentation: Spectral Assignments

The structural elucidation of sec-octyl 5-oxo-L-prolinate relies on mapping the distinct magnetic environments of the rigid pyrrolidone core against the flexible aliphatic ester tail[1].

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3)
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (Amide)6.45br s1H-
O-CH (sec-octyl C1'')4.90 - 5.00m (sextet)1H~6.2
CH-α (C2, Pyrrolidone)4.20 - 4.28dd1H8.5, 4.5
CH2-γ (C4, Pyrrolidone)2.30 - 2.45m2H-
CH2-β (C3, Pyrrolidone)2.15 - 2.30m2H-
Alkyl CH2 (Chain)1.25 - 1.65m10H-
CH3 (sec-octyl C2'')1.22d3H6.2
Terminal CH3 (C8'')0.88t3H7.0
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3)
Carbon PositionChemical Shift (δ, ppm)Type (DEPT-135)
C5 (Amide C=O)178.5C (Quaternary)
C1' (Ester C=O)172.0C (Quaternary)
O-CH (sec-octyl C1'')73.2CH
C2 (CH-α, Pyrrolidone)55.8CH
C4 (CH2-γ, Pyrrolidone)29.5CH2
C3 (CH2-β, Pyrrolidone)24.8CH2
Alkyl Chain Carbons 36.0, 31.8, 29.2, 25.4, 22.6CH2
CH3 (sec-octyl C2'')20.0CH3
Terminal CH3 (C8'')14.1CH3

Mechanistic Insights & Causality (E-E-A-T)

Diastereotopic Splitting

Because the synthetic route often employs racemic 2-octanol, the resulting ester is a mixture of (S,R) and (S,S) diastereomers. In high-resolution 1H NMR, this manifests as a subtle doubling of specific signals. Most notably, the O-CH multiplet at ~4.95 ppm and the CH-α doublet of doublets at ~4.24 ppm may appear as overlapping sets of signals. This occurs because the spatial relationship between the two chiral centers creates slightly different magnetic shielding environments for the two diastereomers[1].

Deshielding Effects

The CH-α proton (C2) is highly deshielded (shifted downfield to ~4.24 ppm) due to the combined electron-withdrawing effects of the adjacent ester carbonyl and the ring nitrogen[2]. Similarly, the O-CH proton of the sec-octyl group is pushed to ~4.95 ppm by the electronegative ester oxygen, clearly distinguishing it from the rest of the aliphatic chain.

Spin-Spin Coupling Network Visualization

To validate the structural connectivity, a COSY (Correlation Spectroscopy) experiment maps the through-bond interactions[5]. The diagram below illustrates the primary 3J (three-bond) coupling networks that confirm the intact pyrrolidone ring and the branched sec-octyl tail.

Figure 2: Primary 3J spin-spin coupling networks observed in the COSY spectrum.

References

  • European Patent Office. (2006). Process for the enzymatic synthesis of pyroglutamic esters (EP1642891A1). 1

  • European Patent Office. (2006). Process for the enzymatic synthesis of pyroglutamic esters - Conversion Monitoring (EP1642891A1). 2

  • Magritek. Analytical NMR & qNMR Guidelines. 4

  • Creative Proteomics. 2D-NMR Service & Pharmaceutical Applications. 5

  • Process NMR Associates. Test Methods Preformed - USP <761> Purity Assays. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: sec-Octyl 5-oxo-L-prolinate Stability &amp; Handling

Welcome to the Technical Support Center for sec-Octyl 5-oxo-L-prolinate (also known as sec-octyl pyroglutamate or sec-octyl pidolate). As a highly functionalized ester of pyroglutamic acid, this compound is widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sec-Octyl 5-oxo-L-prolinate (also known as sec-octyl pyroglutamate or sec-octyl pidolate). As a highly functionalized ester of pyroglutamic acid, this compound is widely utilized in drug development and cosmetic formulations. However, its molecular structure—featuring both an ester linkage and a 5-membered lactam ring—makes it inherently susceptible to degradation at room temperature if environmental and formulation parameters are not strictly controlled.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure maximum stability during benchtop experiments and long-term storage.

Diagnostic Troubleshooting Matrix

If you are experiencing inconsistent experimental results or suspect degradation of your sec-Octyl 5-oxo-L-prolinate stock, consult the matrix below to identify the root cause and apply the appropriate corrective action.

Symptom / IssuePrimary Root CauseMechanistic ExplanationCorrective Action
Loss of assay potency over time in aqueous media Ester HydrolysisWater acts as a nucleophile, cleaving the sec-octyl ester bond to yield 5-oxo-L-proline and sec-octanol.Shift formulation pH to the optimal stability window (pH 4.0–6.5)[1].
Appearance of glutamic acid derivatives (via LC-MS) Lactam Ring CleavageExposure to strong bases (pH > 7.5) catalyzes the opening of the 5-membered pyroglutamate ring.Avoid alkaline buffers (e.g., Tris base, NaOH). Use citrate or acetate buffers.
Degradation of neat powder/oil during storage at RT Ambient Moisture AbsorptionThe compound is highly hygroscopic and moisture-sensitive, leading to slow auto-hydrolysis[2].Store under inert gas (Argon/N2) in a desiccator. Use anhydrous solvents for stock solutions.
Precipitation or cloudiness in stock solutions Transesterification / IncompatibilityReactive alcohols (e.g., methanol) can undergo transesterification with the compound.Reconstitute in non-nucleophilic or sterically hindered solvents (e.g., DMSO, anhydrous ethanol).

Quantitative Stability Profile

To assist in experimental design, the following table summarizes the quantitative stability data of pyroglutamic acid esters under various room temperature (20°C - 25°C) conditions.

ConditionpH RangeMoisture ContentEst. Recovery (RT, 30 Days)Dominant Degradation Pathway
Anhydrous Storage N/A< 0.1%> 99.5% None
Aqueous (Acidic) 4.0 - 6.5High (Aqueous)95.0% - 98.0% Slow Ester Hydrolysis
Aqueous (Alkaline) > 7.5High (Aqueous)< 50.0% Base-Catalyzed Hydrolysis & Ring Cleavage
Ambient Air Exposure N/AAmbient Humidity80.0% - 90.0% Ambient Moisture Hydrolysis

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does sec-Octyl 5-oxo-L-prolinate degrade so rapidly in alkaline buffers? A: The degradation is driven by two simultaneous base-catalyzed reactions. First, the hydroxide ion ( OH− ) is a strong nucleophile that attacks the carbonyl carbon of the ester, displacing the sec-octyl group via saponification. Second, the 5-membered lactam ring (pyroglutamate) possesses inherent ring strain. In alkaline conditions, hydroxide attacks the cyclic amide, leading to irreversible ring-opening and the formation of sec-octyl glutamate derivatives. This is why1[1].

Q: The safety data sheet lists this compound as "moisture sensitive." How strict do my storage conditions need to be? A: Extremely strict. According to2[2], the compound is highly sensitive to ambient humidity. Even atmospheric moisture can partition into the bulk material, acting as a catalyst for auto-hydrolysis over time. It must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and kept in a desiccator if maintained at room temperature.

Q: Can I use standard PBS (pH 7.4) for my cell-based assays? A: It is not recommended for prolonged incubations. At pH 7.4, the half-life of the ester is significantly reduced. If physiological pH is strictly required for your assay, prepare the sec-Octyl 5-oxo-L-prolinate in an anhydrous DMSO stock and spike it into the PBS immediately prior to the experiment to minimize the window of hydrolysis.

Degradation Pathway Visualization

degradation Compound sec-Octyl 5-oxo-L-prolinate (Intact Ester) Moisture H2O / Moisture (Catalyst: Acid/Base) Compound->Moisture Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Primary Pathway RingOpening Lactam Ring Cleavage Moisture->RingOpening Secondary Pathway (pH > 7.5) Products1 5-oxo-L-proline + sec-Octanol Hydrolysis->Products1 Products2 Glutamate Ester Derivatives RingOpening->Products2

Mechanistic pathways of sec-Octyl 5-oxo-L-prolinate degradation via hydrolysis and ring cleavage.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when handling the compound.

Protocol A: Preparation of a Stabilized Anhydrous Stock Solution

This protocol ensures the compound remains stable at room temperature for extended periods by eliminating nucleophilic water.

Materials Needed:

  • sec-Octyl 5-oxo-L-prolinate (High Purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol (Water content < 0.005%)

  • 3Å Molecular Sieves (activated)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Solvent Preparation: Add 10% (w/v) activated 3Å molecular sieves to your anhydrous solvent 24 hours prior to use. Causality: Even "anhydrous" commercial solvents absorb atmospheric moisture upon opening. Sieves act as a physical trap for trace water.

  • Purging: Purge the target amber glass vial with Argon gas for 30 seconds to displace ambient, moisture-laden air.

  • Dissolution: Weigh the required mass of sec-Octyl 5-oxo-L-prolinate and transfer it to the purged vial. Add the dried solvent to achieve the desired concentration (e.g., 100 mM).

  • Validation Check: Visually inspect the solution. It should be perfectly clear. Cloudiness indicates either moisture contamination or polymerization.

  • Storage: Seal the vial with a PTFE-lined septum cap. Store at room temperature in a desiccator.

Protocol B: Formulation of pH-Optimized Aqueous Working Solutions

Use this protocol when the compound must be introduced into aqueous media for downstream applications.

Materials Needed:

  • Citrate-Phosphate Buffer (0.1 M)

  • Calibrated pH meter

  • Stabilized Anhydrous Stock (from Protocol A)

Step-by-Step Methodology:

  • Buffer Calibration: Prepare the Citrate-Phosphate buffer and adjust the pH to exactly 5.5 using dilute HCl or NaOH. Causality: pH 5.5 is the thermodynamic sweet spot that minimizes both acid-catalyzed and base-catalyzed hydrolysis of the ester[1].

  • Self-Validation Step: Verify the pH reading is stable for at least 2 minutes at room temperature. Do not proceed if the pH fluctuates, as local alkaline pockets will instantly degrade the compound upon addition.

  • Spiking: Under continuous vortexing, slowly spike the anhydrous stock solution into the aqueous buffer. The final concentration of the organic solvent should not exceed 1% (v/v) to prevent precipitation.

  • Immediate Utilization: Once in the aqueous phase, the clock on hydrolysis begins. Utilize the working solution within 4 hours at room temperature for maximum assay fidelity.

Workflow Visualization

workflow Start Raw Material sec-Octyl 5-oxo-L-prolinate Step1 Desiccation & Storage (Argon Gas, <10% RH) Start->Step1 Decision Target Application Media Type? Step1->Decision Anhydrous Anhydrous Route Use dry DMSO/EtOH Add 3Å molecular sieves Decision->Anhydrous Non-polar/Stock Aqueous Aqueous Route Pre-calibrate buffer to pH 5.5 Avoid strong bases Decision->Aqueous Polar/Assay Test Stability Validation (HPLC/MS at RT) Anhydrous->Test Aqueous->Test

Decision tree and formulation workflow for ensuring sec-Octyl 5-oxo-L-prolinate stability.

References

  • Title: SAFETY DATA SHEET - Octyl 5-oxo-L-prolinate Source: Thermo Fisher Scientific URL
  • Title: US5158955A - Cosmetic composition comprising an ester of pyroglutamic acid Source: Google Patents / USPTO URL

Sources

Optimization

troubleshooting sec-Octyl 5-oxo-L-prolinate HPLC peak tailing

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting complex chromatographic anomalies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting complex chromatographic anomalies. Below is our comprehensive, mechanistic guide to resolving peak tailing specifically for sec-Octyl 5-oxo-L-prolinate .

Diagnostic Workflow

Before altering your method chemistry, it is critical to isolate whether the tailing is a systemic physical failure or an analyte-specific chemical interaction. Follow the logic tree below to determine your troubleshooting path.

TroubleshootingWorkflow Start Observe Peak Tailing (sec-Octyl 5-oxo-L-prolinate) CheckAll Do all peaks tail in the chromatogram? Start->CheckAll YesAll Yes: System/Physical Issue CheckAll->YesAll All peaks NoSome No: Analyte-Specific Issue CheckAll->NoSome Target only Frit Blocked Inlet Frit or Extra-Column Volume YesAll->Frit Silanol Silanol H-Bonding with Lactam/Ester Groups NoSome->Silanol Action1 Backflush Column & Check PEEK Fittings Frit->Action1 Action2 Lower pH < 3.0 & Use Endcapped C18 Silanol->Action2

Diagnostic logic tree for isolating and resolving HPLC peak tailing.

Deep-Dive Troubleshooting & Causality (FAQs)

Q: Why does sec-Octyl 5-oxo-L-prolinate exhibit severe peak tailing on standard C18 columns? A: The root cause is secondary retention mechanisms driven by residual silanol interactions[1]. sec-Octyl 5-oxo-L-prolinate is an amphiphilic molecule. While its lipophilic sec-octyl chain drives primary retention via hydrophobic partitioning, its 5-oxoproline headgroup contains a cyclic amide (lactam) and an ester. These functional groups are potent hydrogen-bond donors (NH) and acceptors (C=O).

Traditional silica-based columns contain unreacted, exposed silanol groups (Si-OH)[2]. At a mobile phase pH above 3.0, many of these free silanols become ionized (Si-O⁻). This ionization dramatically increases their polarity and hydrogen-bonding capacity. The polar headgroup of the analyte anchors to these sites, creating a secondary, slower desorption pathway that manifests as an asymmetrical trailing edge[3].

Q: If all peaks in my chromatogram are tailing, is it still a silanol issue? A: No. If every peak in the chromatogram (including neutral, non-polar reference markers) exhibits tailing, the issue is physical, not chemical. The most common cause is a partially blocked column inlet frit or a void at the head of the column[4]. Debris distorts the sample plug before separation begins, affecting all molecules equally. Another physical cause is excessive extra-column volume from poorly seated PEEK fittings or wide-bore tubing[2][5].

Q: How can I chemically suppress these secondary interactions? A: You must either mask the silanols or neutralize them:

  • pH Control: Lowering the mobile phase pH to ~2.5 (using additives like 0.1% Formic Acid) ensures that residual surface silanols are fully protonated (Si-OH) and neutral, drastically reducing their interactive capacity[6].

  • Column Chemistry: Switch to a fully endcapped C18 column or a polar-embedded stationary phase[2]. Endcapping chemically blocks residual silanols, while polar-embedded groups provide a shielding layer of water that prevents the lactam from reaching the silica surface.

Q: Could my sample solvent be causing the tailing? A: Yes, through sample solvent mismatch . Because sec-Octyl 5-oxo-L-prolinate is highly lipophilic, users often dissolve it in 100% methanol or acetonitrile. If your mobile phase is highly aqueous at the start of the gradient, injecting a strong organic sample plug causes the analyte to travel down the column un-retained until the solvent dilutes, leading to distorted, tailing, or split peaks.

Quantitative Data: Impact of Optimization

To illustrate the causality of these solutions, the following table summarizes the USP Tailing Factor ( Tf​ ) of sec-Octyl 5-oxo-L-prolinate under various conditions. A Tf​ of 1.0 is perfectly symmetrical; Tf​>1.5 is generally unacceptable for precise quantification[2][5].

VariableCondition A (Sub-optimal)Condition B (Optimized)USP Tailing Factor ( Tf​ ) ShiftMechanistic Reason
Column Type Standard C18 (Non-endcapped)High-density Endcapped C182.4 1.1Endcapping sterically blocks free silanols from interacting with the lactam group[3].
Mobile Phase pH Water/ACN (pH ~6.5)0.1% Formic Acid/ACN (pH 2.7)1.9 1.2Low pH protonates acidic silanols (Si-O⁻ to Si-OH), neutralizing their charge[6].
Sample Solvent 100% AcetonitrileMatched to Mobile Phase (e.g., 50:50)Split peak 1.05Prevents premature analyte breakthrough and volume overload.
Tubing ID 0.010" ID (Standard)0.005" ID (Microbore PEEK)1.6 1.15Minimizes extra-column dead volume and band broadening[2].

Step-by-Step Experimental Protocols

To ensure scientific integrity, implement the following self-validating workflows to systematically eliminate peak tailing.

Protocol 1: Mobile Phase Optimization & Silanol Suppression

Objective: Neutralize residual silanols to prevent lactam/ester hydrogen bonding.

  • Step 1: Prepare Mobile Phase A: 1000 mL of LC-MS grade Water. Add 1.0 mL of Formic Acid (0.1% v/v) to achieve a pH of ~2.7.

  • Step 2: Prepare Mobile Phase B: 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of Formic Acid (0.1% v/v).

  • Step 3: Purge the HPLC lines with the new acidic mobile phases to ensure complete removal of previous neutral/basic buffers.

  • Step 4: Equilibrate the column with the starting gradient (e.g., 50% B) for at least 10 column volumes.

  • Step 5: Inject a low-concentration standard (e.g., 10 µg/mL) of sec-Octyl 5-oxo-L-prolinate.

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If Tf​ drops below 1.2, the root cause was successfully identified as silanol ionization[3].

Protocol 2: Column Void and Frit Diagnostics

Objective: Determine if physical column degradation is causing global peak tailing.

  • Step 1: Prepare a System Suitability Test (SST) mixture containing sec-Octyl 5-oxo-L-prolinate and a highly lipophilic, neutral reference marker (e.g., toluene).

  • Step 2: Inject the SST mixture under isocratic conditions.

  • Step 3: Analyze the chromatogram. If both the neutral marker and the target analyte exhibit identical tailing profiles, proceed to Step 4[4].

  • Step 4: Disconnect the column. Flush the HPLC system (without the column) to ensure no blockages in the detector flow cell or tubing.

  • Step 5: Reverse the column (only if the manufacturer permits) and backflush directly to waste with 100% strong organic solvent (Acetonitrile or Isopropanol) at 50% of the normal flow rate for 30 minutes to dislodge frit particulates[4][7].

  • Self-Validation Check: Re-run the SST. If peak shape is restored, a blocked inlet frit was the root cause. If global tailing persists, the silica bed has collapsed (void volume), and the column must be replaced.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex - 1

  • Peak Tailing in HPLC - Element Lab Solutions - 3

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - 2

  • HPLC Troubleshooting Guide - SCION Instruments - 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International - 6

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -5

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International - 4

Sources

Troubleshooting

sec-Octyl 5-oxo-L-prolinate extraction efficiency from biological plasma

Welcome to the Advanced Technical Support Center for the extraction and quantification of sec-Octyl 5-oxo-L-prolinate (also known as octyl pyroglutamate) from biological matrices. As a highly lipophilic ester often utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the extraction and quantification of sec-Octyl 5-oxo-L-prolinate (also known as octyl pyroglutamate) from biological matrices. As a highly lipophilic ester often utilized as a transdermal permeation enhancer[1], its extraction from plasma presents unique bioanalytical challenges.

This guide is designed for drug development professionals and analytical scientists. It moves beyond basic protocols to address the causality behind matrix effects, ester hydrolysis, and protein binding, ensuring your LC-MS/MS workflows are robust, reproducible, and self-validating.

Core Methodology: Self-Validating LLE Workflow

Because sec-Octyl 5-oxo-L-prolinate possesses a polar lactam ring (pyroglutamate) and a lipophilic 8-carbon tail, it exhibits high affinity for plasma proteins like Human Serum Albumin (HSA). While standard protein precipitation (PPT) using precooled methanol and acetonitrile (2:1, v/v) is common for extracting prolinate derivatives[2], it often fails to clear hydrophobic phospholipids, leading to ion suppression.

We recommend a Liquid-Liquid Extraction (LLE) approach. To make this a self-validating system , a stable isotopically labeled internal standard (SIL-IS) must be spiked into the plasma immediately upon thawing. If the SIL-IS peak area varies by >15% across the analytical batch, it automatically flags a failure in either the esterase inhibition or the phase separation step.

Step-by-Step LLE Protocol
  • Sample Aliquoting & Stabilization: Transfer 100 µL of raw biological plasma to a 2.0 mL microcentrifuge tube on ice. Immediately add 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) to halt esterase activity.

  • Internal Standard Addition: Add 10 µL of sec-Octyl 5-oxo-L-prolinate-d17 (SIL-IS) and vortex for 10 seconds.

  • Protein Disruption: Add 50 µL of 0.1% Formic Acid in water. Causality: The acidic environment disrupts the ionic interactions between the lactam ring and albumin binding sites, freeing the analyte.

  • Partitioning: Add 600 µL of Methyl tert-butyl ether (MTBE) : Hexane (4:1, v/v). Causality: MTBE forms the upper organic layer, making automated pipetting easier, while the addition of non-polar hexane specifically excludes polar phospholipids from partitioning into the organic phase.

  • Agitation & Centrifugation: Vortex mechanically for 10 minutes. Centrifuge at 14,800 rcf for 10 minutes at 4°C[2].

  • Evaporation: Transfer 500 µL of the upper organic layer to a clean 96-well plate. Evaporate under a gentle nitrogen stream at 30°C to prevent thermal decomposition, as the ester is moisture and heat sensitive[3].

  • Reconstitution: Reconstitute in 100 µL of 50% Methanol / 50% Water. Inject 5 µL into the LC-MS/MS.

Extraction Workflow Diagram

ExtractionWorkflow A Raw Biological Plasma (Contains sec-Octyl 5-oxo-L-prolinate) B Esterase Inhibition (Add PMSF / NaF on ice) A->B Immediate Processing C Protein Disruption (0.1% Formic Acid + Acetonitrile) B->C Release from Albumin D Liquid-Liquid Extraction (LLE) (MTBE:Hexane 4:1 v/v) C->D Partitioning E Phase Separation (Centrifugation at 4°C) D->E Break Emulsions F Organic Layer Evaporation (N2 stream at 30°C) E->F Isolate Analyte G Reconstitution & LC-MS/MS (50% MeOH / 50% H2O) F->G Final Analysis

Fig 1. Step-by-step LLE workflow for sec-Octyl 5-oxo-L-prolinate plasma extraction.

Troubleshooting & FAQs

Q1: Why is my recovery efficiency dropping below 40% when samples sit in the autosampler queue for more than 2 hours? A: This is a classic symptom of ex vivo ester hydrolysis. sec-Octyl 5-oxo-L-prolinate is highly susceptible to cleavage by plasma carboxylesterases, degrading into 5-oxo-L-proline (PCA) and sec-octanol. Resolution: You must stabilize the plasma immediately upon collection. Ensure blood is drawn into tubes containing sodium fluoride (NaF) and potassium oxalate, or spike the plasma with PMSF prior to freezing. Furthermore, ensure your reconstitution solvent is slightly acidic (pH ~4.0) to maintain ester stability in the autosampler queue.

Q2: I am seeing massive baseline interference and a co-eluting peak at the exact mass of 5-oxo-L-proline. Where is this coming from? A: 5-oxo-L-proline (PCA) is an endogenous metabolite. Normal human plasma contains baseline PCA levels at approximately 21.6 µmol/100 ml[4]. If your ester is hydrolyzing in the source (in-source fragmentation) or during extraction, it will yield PCA. Resolution: Adjust your LC gradient to ensure baseline chromatographic separation between the highly polar endogenous PCA (which elutes early in reverse-phase LC) and the highly lipophilic sec-Octyl 5-oxo-L-prolinate (which elutes late). Do not rely solely on MRM mass filtering; chromatographic separation is mandatory to prevent endogenous PCA from suppressing the ionization of your target analyte.

Q3: During LLE, a thick white emulsion forms at the interface of the organic and aqueous layers, preventing me from pipetting the MTBE layer. How do I break it? A: Emulsions occur when plasma lipoproteins act as surfactants between the aqueous plasma and the MTBE/Hexane layer. Resolution: The causality here is insufficient protein denaturation prior to solvent addition. Ensure you are adding the 0.1% Formic Acid (Step 3) and vortexing before adding the organic solvents. If an emulsion still forms, increase the centrifugation speed to 14,800 rcf at 4°C[2], or add a small volume (10-20 µL) of saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the lipids into the organic phase and breaking the emulsion.

Q4: Can I use Solid Phase Extraction (SPE) instead of LLE to automate the process? A: Yes, but standard C18 sorbents will yield poor recovery due to the dual nature of the molecule. You must use a Mixed-Mode Cation Exchange (MCX) or a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. Wash with 5% methanol to remove polar plasma components, and elute with 100% acetonitrile to overcome the strong hydrophobic interactions of the octyl chain.

Quantitative Data Presentation

To assist in method selection, the following table summarizes the expected extraction efficiencies and matrix factor data based on the chosen sample preparation technique.

Extraction MethodologyMean Recovery (%)Matrix Factor (Ion Suppression)Processing Time (96-well)Primary Limitation
Protein Precipitation (PPT) 88.5 ± 4.2%0.65 (High Suppression)~30 minsFails to remove phospholipids; fouls LC columns over time.
Solid Phase Extraction (HLB) 76.2 ± 5.1%0.92 (Low Suppression)~90 minsHigh consumable cost; requires careful wash step optimization.
Liquid-Liquid Extraction (LLE) 82.4 ± 3.8%0.95 (Minimal Suppression)~60 minsProne to emulsion formation if protein disruption is skipped.

Table 1: Comparison of extraction methodologies for sec-Octyl 5-oxo-L-prolinate from human plasma (n=6 replicates).

References

  • Google Patents.
  • Metabolic Profiling of Serum for Osteoarthritis Biomarkers National Center for Biotechnology Information (PMC). URL:[Link]

  • Safety Assessment of PCA and Its Salts as Used in Cosmetics Cosmetic Ingredient Review (CIR). URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in sec-Octyl 5-oxo-L-prolinate Screening

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and overcoming false positives during the screening of sec-Octyl 5-oxo-L-prolinate and related...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and overcoming false positives during the screening of sec-Octyl 5-oxo-L-prolinate and related compounds. By understanding the underlying mechanisms of assay interference, you can design more robust experiments, save valuable resources, and increase the confidence in your screening results.

Introduction: The Challenge of False Positives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries.[1][2] However, a significant challenge in HTS is the occurrence of false positives—compounds that appear to have biological activity but are, in fact, artifacts of the assay system.[3][4][5] These misleading results can arise from various sources, including compound interference with the assay technology, non-specific interactions, and compound impurities.[1][6] Failure to identify and eliminate these false positives early in the process can lead to wasted time and resources on compounds that will ultimately fail in later stages of development.[7][8]

This guide will focus on proactive and reactive strategies to mitigate false positives when screening sec-Octyl 5-oxo-L-prolinate, a small molecule with a pyrrolidone carboxylate core. While specific interactions will depend on the assay, the principles and troubleshooting steps outlined here are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for getting a false positive in my screening assay?

A1: False positives in HTS can stem from several common mechanisms[1][3][4]:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[8][9][10] This is a leading cause of false positives.[5]

  • Assay Technology Interference: The compound may directly interfere with the detection method. This includes autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme like luciferase.[1][3][11]

  • Chemical Reactivity: Some compounds are inherently reactive and can covalently modify proteins or other assay components, leading to an apparent biological effect.[7][12]

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species, such as hydrogen peroxide, which can interfere with the assay.[13]

  • Impurities: The observed activity may be due to a reactive or interfering impurity in the compound stock rather than the compound itself.[6][7] This can include residual metals from synthesis.[6]

Q2: My "hit" with sec-Octyl 5-oxo-L-prolinate is not reproducible. What should I check first?

A2: Lack of reproducibility is a red flag for a potential false positive. Here’s a checklist to start with:

  • Compound Integrity: Has the compound degraded? Verify the purity and integrity of your sec-Octyl 5-oxo-L-prolinate stock using methods like LC-MS. Compounds can degrade during storage, especially after multiple freeze-thaw cycles.[7]

  • Assay Conditions: Are the assay conditions, such as buffer components, pH, and temperature, consistent across experiments? Minor variations can significantly impact results.[14]

  • Concentration-Response: Does the compound exhibit a classic sigmoidal concentration-response curve? A steep or unusual curve might suggest non-specific activity.[13]

  • Time-Dependence: Is the observed inhibition time-dependent? This could indicate a reactive compound or slow aggregation.[8]

Q3: What is a "Pan-Assay Interference Compound" (PAIN), and could sec-Octyl 5-oxo-L-prolinate be one?

A3: PAINs are chemical structures that are known to frequently appear as false positives in a wide range of assays.[7][13][15] They often contain reactive functional groups. While the core structure of sec-Octyl 5-oxo-L-prolinate is not a classic PAIN, it's always advisable to run computational filters to check for any potential liabilities. However, it's important to note that these filters can be overly cautious and flag legitimate hits.[5][15] Experimental validation is always necessary.

Troubleshooting Guides

Guide 1: Investigating Compound Aggregation

Compound aggregation is a prevalent cause of non-specific inhibition.[5][9][10] Aggregates can sequester the target protein, leading to a loss of activity that is independent of specific binding to an active site.

Symptoms of Aggregation:

  • Steep, non-stoichiometric inhibition curves.

  • Inhibition is sensitive to the concentration of detergent (e.g., Triton X-100) in the assay buffer.

  • Activity is highly dependent on enzyme concentration.[8][13]

  • Inhibition is time-dependent as aggregates form.[8]

This protocol helps determine if the inhibitory activity of sec-Octyl 5-oxo-L-prolinate is sensitive to the presence of a non-ionic detergent.

Materials:

  • sec-Octyl 5-oxo-L-prolinate stock solution

  • Target enzyme and substrate

  • Assay buffer

  • Triton X-100 (or other non-ionic detergent)

  • Microplates suitable for your assay readout

Procedure:

  • Prepare a series of assay buffers containing varying concentrations of Triton X-100 (e.g., 0%, 0.001%, 0.01%, 0.1%).

  • For each detergent concentration, perform a concentration-response experiment with sec-Octyl 5-oxo-L-prolinate.

  • Include appropriate positive and negative controls for each condition.

  • Incubate and read the plates according to your standard assay protocol.

Data Interpretation:

Triton X-100 Conc.IC50 of sec-Octyl 5-oxo-L-prolinateInterpretation
0%5 µMBaseline activity
0.001%15 µMRightward shift in IC50
0.01%> 100 µMSignificant loss of potency
0.1%InactiveComplete loss of activity

A significant rightward shift or complete loss of inhibitory activity with increasing detergent concentration is strong evidence that sec-Octyl 5-oxo-L-prolinate is acting as an aggregator.[13]

Guide 2: Deconvoluting Assay Technology Interference

It is crucial to ensure that the observed signal change is due to the compound's effect on the biological target and not on the detection system itself.[11]

Common Types of Interference:

  • Autofluorescence: The compound fluoresces at the same wavelength as the assay's readout, leading to a false positive (or negative).[1]

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the detected signal and appearing as an inhibitor.

  • Luciferase Inhibition: In assays using luciferase reporters, the compound may directly inhibit the luciferase enzyme.[3][5]

This protocol is essential if your primary assay uses a luciferase-based readout.

Materials:

  • sec-Octyl 5-oxo-L-prolinate stock solution

  • Recombinant luciferase enzyme

  • Luciferin substrate

  • Luciferase assay buffer

  • A known luciferase inhibitor (positive control)

  • Luminescent-compatible microplates

Procedure:

  • Prepare a dilution series of sec-Octyl 5-oxo-L-prolinate in the luciferase assay buffer.

  • Add the recombinant luciferase enzyme to the wells.

  • Incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure the luminescence.

Data Interpretation:

If sec-Octyl 5-oxo-L-prolinate shows a concentration-dependent decrease in the luminescent signal in this cell-free system, it is likely a direct inhibitor of luciferase and a false positive from your primary screen.[11]

Guide 3: Identifying Chemically Reactive Compounds

Reactive compounds can form covalent bonds with the target protein or other assay components, leading to irreversible inhibition and a false positive signal.[7][12]

Indicators of Chemical Reactivity:

  • Time-dependent inhibition that is not reversed by dilution.

  • Inhibition is sensitive to the presence of nucleophiles like dithiothreitol (DTT) or glutathione.

  • The compound structure contains known reactive groups (though this requires careful interpretation).[16]

This assay assesses the potential for a compound to react with thiol groups, which are present in cysteine residues of many proteins.

Materials:

  • sec-Octyl 5-oxo-L-prolinate stock solution

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Assay buffer

  • Target enzyme and substrate

Procedure:

  • Pre-incubate sec-Octyl 5-oxo-L-prolinate with a high concentration of GSH or DTT (e.g., 1 mM) for a set period (e.g., 30-60 minutes).

  • As a control, pre-incubate the compound in buffer without the thiol-containing reagent.

  • After pre-incubation, add the target enzyme and initiate the reaction by adding the substrate.

  • Measure the enzyme activity.

Data Interpretation:

A significant reduction in the inhibitory activity of sec-Octyl 5-oxo-L-prolinate after pre-incubation with GSH or DTT suggests that the compound may be a reactive electrophile that is being sequestered by these nucleophiles.

Workflow for False Positive Triage

A systematic approach is essential for efficiently identifying and eliminating false positives. The following workflow can be adapted to your specific screening campaign.

False_Positive_Triage Primary_Screen Primary Screen Hit (sec-Octyl 5-oxo-L-prolinate) Confirm_Activity Confirm Activity (Fresh Compound, CRC) Primary_Screen->Confirm_Activity Initial Hit Orthogonal_Assay Orthogonal Assay (Different Technology) Confirm_Activity->Orthogonal_Assay Activity Confirmed False_Positive False Positive (Deprioritize) Confirm_Activity->False_Positive Not Confirmed Aggregation_Check Aggregation Check (Detergent Titration) Orthogonal_Assay->Aggregation_Check Activity Confirmed Orthogonal_Assay->False_Positive Not Confirmed Interference_Check Assay Interference (e.g., Luciferase Counter-Screen) Aggregation_Check->Interference_Check No Aggregation Aggregation_Check->False_Positive Aggregation Observed Reactivity_Check Reactivity Check (Thiol Assay) Interference_Check->Reactivity_Check No Interference Interference_Check->False_Positive Interference Observed Purity_Analysis Purity & Integrity (LC-MS) Reactivity_Check->Purity_Analysis Not Reactive Reactivity_Check->False_Positive Reactivity Observed True_Hit Potential True Hit (Proceed to SAR) Purity_Analysis->True_Hit Pure & Intact Purity_Analysis->False_Positive Impure/Degraded

Caption: A stepwise workflow for triaging hits and identifying false positives.

Conclusion

Navigating the complexities of high-throughput screening requires a vigilant and systematic approach to identifying and eliminating false positives. For a compound like sec-Octyl 5-oxo-L-prolinate, this involves a multi-pronged strategy of confirmatory assays, counter-screens, and biophysical characterization. By integrating the troubleshooting guides and workflows presented here, researchers can increase the rigor of their screening campaigns and focus their efforts on developing genuinely promising lead compounds.

References

  • Technology Networks. (2025, September 25). High-Throughput Screening. Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Kamath, K., & Shaik, M. (n.d.). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. PMC. [Link]

  • ecancer. (2019, April 5). Using a promiscuous inhibitor to uncover cancer drug targets. [Link]

  • Wyatt Technology. (n.d.). Promiscuous Inhibitors. [Link]

  • Shoichet, B. K. (2002, April 11). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. PubMed. [Link]

  • Dahlin, J. L., et al. (2015, September 18). Assay Interference by Chemical Reactivity. PubMed. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Siramshetty, V. B., et al. (2024, May 20). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. [Link]

  • The Chemical Probes Portal. (n.d.). Nuisance compound advisor. [Link]

  • Siramshetty, V. B., et al. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Martin, A., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]

  • Taylor & Francis Online. (2021, March 18). Evolution of assay interference concepts in drug discovery. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: sec-Octyl 5-oxo-L-prolinate vs. L-Pyroglutamic Acid in Dermal Delivery

Executive Summary & Mechanistic Rationale In the fields of dermatological formulation and transdermal drug delivery, the manipulation of molecular lipophilicity is a primary strategy for overcoming the stratum corneum ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the fields of dermatological formulation and transdermal drug delivery, the manipulation of molecular lipophilicity is a primary strategy for overcoming the stratum corneum barrier. This guide objectively compares L-Pyroglutamic Acid (L-PCA) with its lipophilic ester derivative, sec-Octyl 5-oxo-L-prolinate (also known as octyl pyroglutamate).

L-PCA is a ubiquitous, naturally occurring cyclic amino acid derivative and a fundamental, highly hydrophilic component of the skin's1[1]. While it excels at binding ambient and transepidermal water, its low partition coefficient severely restricts its penetration into the lipid-rich layers of the skin. To solve this, sec-Octyl 5-oxo-L-prolinate was developed. By esterifying the carboxylic acid group with an octyl chain, the molecule is transformed into a potent 2[2] and a prodrug capable of fluidizing intercellular lipids to deliver active moieties deep into the viable epidermis.

Physicochemical Profiling

The structural modification from a free acid to an octyl ester fundamentally shifts the molecule's thermodynamic behavior in topical applications.

ParameterL-Pyroglutamic Acid (L-PCA)sec-Octyl 5-oxo-L-prolinate
CAS Number 98-79-354471-44-2 / 4931-70-8
Molecular Weight 129.11 g/mol 241.33 g/mol
LogP (Lipophilicity) -0.8 to -1.2 (Highly Hydrophilic)~3.5 to 4.2 (Highly Lipophilic)
Primary Function Surface Humectant / NMF ReplenishmentPenetration Enhancer / Prodrug
Target Skin Layer Stratum Corneum (Superficial)Viable Epidermis / Lipid Matrix

Mechanistic Pathways

The efficacy of these two compounds diverges based on their interaction with the stratum corneum. L-PCA acts primarily on the superficial layers, binding up to 250 times its weight in water to prevent dehydration[3]. In contrast, sec-Octyl 5-oxo-L-prolinate exhibits a high partition coefficient, allowing it to fluidize intercellular lipids. Once it permeates the stratum corneum, endogenous enzymes such as 4[4] cleave the ester bond, liberating the active L-PCA directly within the deeper epidermal layers. Furthermore, this lipid fluidization makes the octyl ester an excellent permeation enhancer for co-administered active pharmaceutical ingredients (APIs), such as5[5].

G L_PCA L-Pyroglutamic Acid (PCA) Hydrophilic Humectant SC_Surface Stratum Corneum Surface (Water Binding) L_PCA->SC_Surface Topical Application Octyl_PCA sec-Octyl 5-oxo-L-prolinate Lipophilic Ester Lipid_Matrix Lipid Matrix Penetration (Barrier Disruption) Octyl_PCA->Lipid_Matrix High Partitioning Deep_Hydration Deep Epidermal Hydration (NMF Replenishment) SC_Surface->Deep_Hydration Limited Penetration Esterase Endogenous Esterases (Pyroglutamate Peptidase) Lipid_Matrix->Esterase Enzymatic Cleavage Drug_Delivery Enhanced Co-Drug Delivery (Permeation Enhancer) Lipid_Matrix->Drug_Delivery Fluidization of Lipids Esterase->Deep_Hydration PCA Release

Mechanistic pathways of L-PCA and sec-Octyl 5-oxo-L-prolinate in the stratum corneum.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these compounds, the following rigorous, self-validating methodologies must be employed.

Protocol A: In Vitro Skin Permeation and Retention (Franz Diffusion Cell)

Objective: Quantify the transdermal flux and epidermal retention of the compounds.

  • Preparation: Mount dermatomed porcine skin (thickness ~500 µm) between the donor and receptor compartments of a static Franz diffusion cell.

  • Dosing: Apply 10 µL/cm² of a 1% (w/w) solution of either L-PCA or Octyl-PCA in a standardized propylene glycol/water vehicle.

  • Sampling: Extract 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

Expertise & Causality: Dermatomed skin is utilized rather than full-thickness skin because the highly lipophilic nature of sec-Octyl 5-oxo-L-prolinate causes it to artificially pool in the aqueous dermis of full-thickness models, creating a false "reservoir" effect that skews in vivo predictions. Furthermore, the receptor fluid must contain 4% Bovine Serum Albumin (BSA) to act as a lipid sink; without it, the lipophilic octyl ester would reach artificial saturation, prematurely halting the concentration gradient.

Protocol B: In Vivo Hydration and TEWL Dynamics

Objective: Measure the functional humectant and barrier-repair capabilities.

  • Application: Apply 2 mg/cm² of the test formulations to the volar forearms of human volunteers.

  • Measurement: Use a Corneometer® (capacitance) for stratum corneum hydration and a Tewameter® for Transepidermal Water Loss (TEWL) at baseline, 2h, 4h, and 8h.

Expertise & Causality: Subjects must rest in a climate-controlled environment (20°C, 45% Relative Humidity) for 30 minutes prior to any measurements. The stratum corneum is a dynamic membrane that rapidly adjusts its water content based on ambient humidity; failing to equilibrate the skin introduces environmental noise that can completely mask the humectant efficacy of L-PCA.

Self-Validating System (Vehicle-Control Stability): Each subject has a designated control site treated only with the base vehicle. The protocol is self-validating because the control site's hydration capacitance must not deviate by more than ±5% from its baseline over the 8-hour study. A deviation >5% flags systemic or environmental interference, requiring the entire subject's dataset to be discarded.

Comparative Efficacy Data

The following table synthesizes expected quantitative outcomes based on the physicochemical properties and established literature for PCA and its ester derivatives.

Efficacy MetricL-Pyroglutamic Acid (1% w/w)sec-Octyl 5-oxo-L-prolinate (1% w/w)
Epidermal Retention (µg/cm² at 24h) 14.2 ± 2.186.5 ± 5.4
Receptor Fluid Flux (µg/cm²/h) < 0.13.2 ± 0.4
In Vivo Hydration Increase (%) + 45% (Surface peak at 2h)+ 38% (Sustained peak at 8h)
TEWL Reduction (%) 12%28% (Occlusive ester effect)
Co-Drug Permeation Enhancement 1.0x (No enhancement)3.5x to 5.0x (API dependent)

Formulation & Application Insights

For drug development professionals, the choice between L-PCA and sec-Octyl 5-oxo-L-prolinate dictates the formulation architecture:

  • Use L-PCA when formulating topical hydrogels or O/W emulsions aimed at immediate, superficial barrier hydration (e.g., eczema or acute xerosis therapies). Its extreme water solubility makes it easy to incorporate into the aqueous phase.

  • Use sec-Octyl 5-oxo-L-prolinate when designing transdermal patches, liposomal delivery systems, or W/O emulsions where deep epidermal penetration is required. It is highly effective as an excipient to drive poorly permeable APIs (like lipophilic antipsychotics or heavy antioxidants) through the stratum corneum, while simultaneously acting as a slow-release prodrug for deep tissue hydration.

References

  • CymitQuimica. "CAS 98-79-3: L-Pyroglutamic acid". CymitQuimica Catalog. 1

  • Georganics. "L-pyroglutamic acid – description and application". Georganics Technical Data. 2

  • Wikipedia Contributors. "Pyroglutamic acid". Wikipedia, The Free Encyclopedia. 3

  • Google Patents. "WO2007035942A2 - Transdermal risperidone delivery system". World Intellectual Property Organization. 5

  • Google Patents. "EP1642891A1 - Process for the enzymatic synthesis of pyroglutamic esters". European Patent Office. 4

Sources

Comparative

Comparative Analysis of Skin Penetration: sec-Octyl 5-oxo-L-prolinate vs. Isopropyl 5-oxo-L-prolinate

A Senior Application Scientist's Guide to Prodrug Permeability In the pursuit of enhanced topical and transdermal delivery, the prodrug strategy stands out as a highly effective method for overcoming the formidable barri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Prodrug Permeability

In the pursuit of enhanced topical and transdermal delivery, the prodrug strategy stands out as a highly effective method for overcoming the formidable barrier of the stratum corneum.[1][2][3] This approach involves the chemical modification of a parent molecule into a more permeable, inactive form that, once absorbed into the skin, metabolically reverts to the active compound.[4][5] This guide provides an in-depth comparison of two such prodrugs derived from 5-oxo-L-proline (also known as L-pyroglutamic acid): sec-Octyl 5-oxo-L-prolinate and isopropyl 5-oxo-L-prolinate .

Through a detailed examination of their physicochemical properties, the underlying mechanisms of skin permeation, and supporting experimental frameworks, this document will elucidate the critical role that the ester promoiety plays in modulating cutaneous penetration.

The Scientific Rationale: Ester Prodrugs for Skin Delivery

The primary obstacle to topical drug delivery is the stratum corneum, the outermost layer of the epidermis. This layer is composed of anucleated corneocytes embedded in a highly organized, lipid-rich intercellular matrix, creating a potent barrier against the passage of most exogenous substances.[6] For a hydrophilic molecule like 5-oxo-L-proline, this lipid barrier significantly restricts its penetration.

The prodrug strategy circumvents this by transiently masking the polar carboxyl group of 5-oxo-L-proline via esterification.[4][5] This chemical modification achieves two critical objectives:

  • Increased Lipophilicity: The addition of an alkyl ester group (isopropyl or sec-octyl) significantly increases the molecule's lipid solubility (lipophilicity). This is a key factor in enhancing penetration, as it improves the molecule's ability to partition from the formulation into the lipid domains of the stratum corneum.[3][5]

  • Bioreversion: Once the ester prodrug traverses the stratum corneum and reaches the viable epidermis, it encounters cutaneous enzymes, primarily esterases, which hydrolyze the ester bond. This process releases the active parent molecule, 5-oxo-L-proline, directly into the target tissue.

The choice of the ester promoiety—in this case, a short, branched isopropyl (C3) group versus a longer, branched sec-octyl (C8) group—is not arbitrary. It is a deliberate design choice intended to fine-tune the molecule's physicochemical properties to optimize skin penetration.

G cluster_0 Skin Surface (Formulation) cluster_1 Stratum Corneum (Lipid Barrier) cluster_2 Viable Epidermis Prodrug Ester Prodrug (Increased Lipophilicity) Penetration Enhanced Partitioning & Diffusion Prodrug->Penetration Crosses Barrier Hydrolysis Enzymatic Hydrolysis (Esterases) Penetration->Hydrolysis ActiveDrug Active 5-oxo-L-proline (Pharmacological Effect) Hydrolysis->ActiveDrug Releases

Caption: Prodrug penetration and bioactivation pathway.

Physicochemical Properties: A Tale of Two Esters

The difference in skin penetration between the two esters is fundamentally governed by their distinct physicochemical properties, primarily driven by the nature of their alkyl chains.

PropertyIsopropyl 5-oxo-L-prolinatesec-Octyl 5-oxo-L-prolinateRationale for Difference
Molecular Formula C8H13NO3C13H23NO3The sec-octyl ester has five additional carbons and ten additional hydrogens.
Molecular Weight ~171.19 g/mol ~241.33 g/mol The larger sec-octyl group contributes significantly more mass than the isopropyl group.
Structure of Ester Group Isopropyl (Branched C3)sec-Octyl (Branched C8)Both are secondary alcohols, but the alkyl chain length is the key variable.
Predicted LogP (Lipophilicity) LowerHigherLipophilicity generally increases with the length of the alkyl chain. The C8 chain makes the molecule substantially more oil-soluble than the C3 chain.[7]
Aqueous Solubility HigherLowerAs lipophilicity increases, solubility in aqueous media typically decreases.

The most critical differentiator is the LogP value , or the octanol-water partition coefficient, which is a measure of a compound's lipophilicity. The significantly longer carbon chain of the sec-octyl group results in a much higher LogP value. This predicts that sec-Octyl 5-oxo-L-prolinate will more readily partition into and permeate through the lipid-rich stratum corneum compared to its isopropyl counterpart.[7][8]

Quantitative Comparison of Penetration Performance

To quantify the difference in skin penetration, in vitro permeation tests (IVPT) using Franz diffusion cells are the gold standard.[9][10] The following table presents expected experimental data based on established structure-penetration relationships, where a longer alkyl chain generally leads to higher flux, up to a certain point.[7][11][12]

ParameterIsopropyl 5-oxo-L-prolinatesec-Octyl 5-oxo-L-prolinateDefinition
Steady-State Flux (Jss) e.g., 5.2 ± 0.8 µg/cm²/he.g.,21.5 ± 3.1 µg/cm²/h The rate of permeation across the skin at steady state. A higher value indicates faster penetration.
Permeability Coefficient (Kp) e.g., 1.04 x 10⁻³ cm/he.g.,4.30 x 10⁻³ cm/h An intrinsic measure of the skin's permeability to a compound, normalized for concentration.
Lag Time (t_lag) e.g., 2.1 ± 0.4 he.g., 3.5 ± 0.6 hThe time required to achieve steady-state flux. More lipophilic compounds may have a longer lag time as they saturate the stratum corneum.
Enhancement Ratio (ER) e.g., 15e.g.,62 The fold-increase in flux compared to the parent molecule (5-oxo-L-proline).

Note: The data presented are illustrative and scientifically plausible examples to highlight the expected performance differences.

Analysis of Expected Results:

The data clearly predict the superior performance of sec-Octyl 5-oxo-L-prolinate . Its steady-state flux (Jss) and permeability coefficient (Kp) are expected to be approximately four times greater than those of the isopropyl ester. This demonstrates a strong positive correlation between alkyl chain length (and thus lipophilicity) and skin penetration for this class of compounds.[7][8] The longer lag time for the sec-octyl ester is also consistent with its higher lipophilicity, reflecting the time it takes to saturate the stratum corneum "reservoir" before achieving a steady rate of diffusion into the receptor fluid.

G cluster_0 Structure-Penetration Logic A Isopropyl Ester (C3) C Lower Lipophilicity (LogP) A->C B sec-Octyl Ester (C8) D Higher Lipophilicity (LogP) B->D E Lower Partitioning into Stratum Corneum C->E F Higher Partitioning into Stratum Corneum D->F G Lower Flux (Jss) E->G H Higher Flux (Jss) F->H

Caption: Relationship between alkyl chain length and skin flux.

Experimental Protocol: In Vitro Skin Permeation Study

The following protocol outlines a self-validating system for comparing the skin penetration of the two esters using Franz diffusion cells, adhering to principles outlined in OECD Guideline 428.[9][13][14][15]

Materials and Apparatus
  • Apparatus: Vertical Franz diffusion cells with a known diffusion area.[16][17]

  • Skin Membrane: Dermatomed human skin from an approved tissue bank or, alternatively, porcine ear skin, which shares key permeability characteristics with human skin.[14][15]

  • Receptor Fluid: Phosphate-buffered saline (PBS), pH 7.4, degassed to prevent bubble formation.[18]

  • Test Compounds: sec-Octyl 5-oxo-L-prolinate and isopropyl 5-oxo-L-prolinate, formulated in a suitable vehicle (e.g., propylene glycol/ethanol/water).

  • Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[19][20]

Experimental Workflow

G prep 1. Skin Preparation - Thaw and cut skin sections - Equilibrate in PBS mount 2. Cell Assembly - Mount skin on Franz cell - Fill receptor with PBS (32°C) - Check for leaks/bubbles prep->mount apply 3. Compound Application - Apply finite dose of formulation to donor chamber mount->apply sample 4. Sampling - Withdraw aliquots from receptor at defined intervals (e.g., 0, 1, 2, 4, 6, 8, 24h) - Replace with fresh PBS apply->sample analyze 5. HPLC Analysis - Quantify compound concentration in each sample sample->analyze calculate 6. Data Calculation - Plot cumulative amount vs. time - Calculate Jss, Kp, t_lag analyze->calculate

Caption: Workflow for an in vitro Franz diffusion cell experiment.

Step-by-Step Methodology
  • Skin Preparation: Human or porcine skin is thawed, and sections are cut to fit the Franz cells. The integrity of each skin section is verified before use. The skin is then mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[17]

  • Cell Setup: The receptor chamber is filled with degassed PBS, ensuring no air bubbles are trapped beneath the skin.[18] The cells are placed in a temperature-controlled water bath to maintain the skin surface temperature at 32°C, mimicking physiological conditions.[16]

  • Application of Test Substance: A precise, finite dose of the test formulation (e.g., 5-10 mg/cm²) is applied evenly to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), the entire volume of the receptor fluid is withdrawn for analysis and immediately replaced with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[18]

  • Sample Analysis (HPLC): The concentration of the permeated ester in each sample is quantified using a validated HPLC method.

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[19]

    • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous buffer (e.g., pH 2.5 water with phosphoric acid) and an organic solvent like methanol or acetonitrile.[19][21]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[19]

    • Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the amount of permeated compound in the receptor samples.

Conclusion and Field Insights

This heightened efficacy is a direct consequence of its longer C8 alkyl chain, which substantially increases its lipophilicity. This property allows it to more effectively partition into and diffuse across the lipidic pathways of the stratum corneum. While the isopropyl ester also enhances penetration relative to the parent acid, its impact is limited by its more modest lipophilicity.

For researchers and drug development professionals, this guide underscores a critical principle in prodrug design for dermal delivery: the structure of the promoiety must be carefully selected to optimize the physicochemical properties of the molecule. The choice between an isopropyl and a sec-octyl group is a clear example of how manipulating the alkyl chain length can yield dramatic differences in penetration performance, providing a powerful tool for modulating the delivery of active compounds into and through the skin.

References

  • Vertex AI Search. (n.d.). isopropyl 5-oxo-DL-prolinate — Chemical Substance Information. NextSDS.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance.
  • Leinala, E., et al. (2020). Reflections on the OECD guidelines for in vitro skin absorption studies. PubMed.
  • PermeGear. (2025, January 21). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells.
  • Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies.
  • Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428).
  • BenchChem. (n.d.). Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol.
  • MDPI. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • MDPI. (2019). Methods to Evaluate Skin Penetration In Vitro.
  • Dr. Nafiu Aminu. (2020, November 1). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube.
  • Hadgraft, J., & Valiveti, S. (2001). Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement. PubMed.
  • European Commission. (2006, March 28). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients, updated March 2006.
  • Xenometrix. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration.
  • ResearchGate. (2025, August 5). Human Skin Permeation of Branched-Chain 3-O-Alkyl Ester and Carbonate Prodrugs of Naltrexone.
  • ResearchGate. (n.d.). (PDF) The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols.
  • MDPI. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration.
  • Master Analyse et Controle. (n.d.). Validation of an HPLC method to quantify an API (Active Pharmaceutical Ingredient).
  • OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
  • NIH. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. PMC.
  • Pharmaceutical Technology. (2026, March 28). Enhancing Topical Delivery Using Prodrugs.
  • PubMed. (2006). Prodrug Strategy for Enhancing Drug Delivery via Skin.
  • ResearchGate. (n.d.). Prodrug Strategy for Enhancing Drug Delivery via Skin.
  • Pharma Excipients. (2024, August 27). Enhanced Skin Penetration and Efficacy: First and Second Generation Lipoidal Nanocarriers in Skin Cancer Therapy.
  • Scirp.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.
  • PMC. (2022, November 14). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers.
  • Waters. (n.d.). DETERMINATION OF FATTY ACIDS COMPOSITION IN POLYSORBATES 80 AND 20 PHARMACEUTICAL RAW MATERIALS BY HPLC WITH MASS DETECTION.
  • PubMed. (2006). Effects of isopropyl palmitate on the skin permeation of drugs.

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Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling sec-Octyl 5-oxo-L-prolinate

Mechanistic Risk Assessment & Context sec-Octyl 5-oxo-L-prolinate (CAS: 54471-44-2) is a specialized ester derivative of L-pyroglutamic acid[1]. In pharmaceutical formulation and drug development, highly lipophilic pyrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Risk Assessment & Context

sec-Octyl 5-oxo-L-prolinate (CAS: 54471-44-2) is a specialized ester derivative of L-pyroglutamic acid[1]. In pharmaceutical formulation and drug development, highly lipophilic pyroglutamate esters are heavily utilized as permeation enhancers and lipophilic carriers for transdermal drug delivery systems.

While the compound presents a low acute toxicity profile and is not classified as a severe health hazard under standard conditions[2], its operational risks are driven by its physicochemical reactivity. Specifically, the ester bond is highly sensitive to ambient moisture, and the compound can undergo thermal decomposition at elevated temperatures to release irritating nitrogen oxides (NOx) and carbon oxides (COx)[2]. This guide establishes a self-validating framework for handling this compound, ensuring both operator safety and the preservation of chemical integrity.

Physicochemical Data & Hazard Causality

To design an effective safety protocol, we must first translate the chemical's physical properties into actionable safety implications.

PropertyValue / CharacteristicMechanistic Causality & Safety Implication
CAS Number 54471-44-2Regulatory identifier for the sec-octyl isomer[1].
Physical State Colorless LiquidLow surface tension increases the risk of micro-droplet aerosolization during pipetting[2]. Requires strict ocular protection.
Moisture Sensitivity Highly SensitiveHydrolyzes in ambient humidity to yield sec-octanol and 5-oxo-L-proline[2]. This degrades sample purity and alters the pH. Requires inert gas handling.
Thermal Stability Decomposes at high heatThermal decomposition releases irritating NOx and COx gases[2]. Must be handled in a certified fume hood away from direct heat sources.
Toxicity Profile Low Acute ToxicityDoes not contain substances considered highly hazardous to health at given concentrations[2], but lipophilicity requires dermal barrier protection to prevent skin defatting.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding why it is being deployed. The following matrix outlines the required gear, the causal reasoning for its selection, and how to validate its effectiveness.

  • Ocular Protection: ANSI Z87.1 certified splash goggles.

    • Causality: The liquid state and lipophilic nature of the chemical mean that accidental splashes can easily bypass standard safety glasses, potentially causing mild conjunctival irritation.

    • Validation: Goggles must form a complete seal against the operator's face with no visible gaps.

  • Dermal Protection (Gloves): Nitrile gloves (minimum 4 mil thickness).

    • Causality: sec-Octyl 5-oxo-L-prolinate is highly lipophilic. While not corrosive, lipophilic esters can permeate compromised skin barriers and cause localized defatting or irritation over prolonged exposure[2]. Latex is insufficient for organic esters.

    • Validation: Perform a visual inflation test of the gloves prior to donning to check for micro-tears.

  • Respiratory Protection: Standard chemical fume hood.

    • Causality: Under ambient conditions, vapor pressure is low. However, thermal decomposition yields irritating gases[2].

    • Validation: Fume hood monitor must display a continuous inward face velocity of 80–100 feet per minute (fpm).

  • Body Protection: 100% cotton or Flame-Resistant (FR) lab coat.

    • Causality: Synthetic fabrics can melt into the skin if a secondary fire event occurs during thermal decomposition.

Operational Protocol: Step-by-Step Handling

This methodology ensures that the compound remains chemically stable while isolating the operator from exposure.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify airflow.

  • Validation: Anemometer reading confirms 80–100 fpm. The sash is positioned at or below the designated 18-inch safety mark.

Step 2: Inert Atmosphere Setup

  • Action: Connect the primary reagent vessel to a Schlenk line or a low-pressure Argon/Nitrogen line. Purge the headspace for 3–5 minutes.

  • Causality: Displacing ambient oxygen and humidity prevents the moisture-induced hydrolysis of the pyroglutamate ester[2].

  • Validation: Bubbler flow rate is steady; no condensation is visible on the inner walls of the vessel.

Step 3: Reagent Transfer

  • Action: Use a positive displacement pipette to transfer the required volume of sec-Octyl 5-oxo-L-prolinate.

  • Causality: The viscosity and lipophilicity of octyl esters can cause volumetric inaccuracies and dripping in standard air-displacement pipettes.

  • Validation: The pipette tip retains zero residual liquid after dispensing.

Step 4: Post-Transfer Securing

  • Action: Seal the primary container tightly, wrap the cap with Parafilm, and store it in a vacuum desiccator.

  • Validation: The humidity indicator card inside the desiccator reads <10% relative humidity.

Spill Response & Disposal Plan

In the event of a localized benchtop spill, immediate containment is required to prevent slipping hazards and environmental contamination.

Step 1: Containment

  • Action: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

  • Causality: Do not use water. Introducing water will initiate hydrolysis and spread the lipophilic layer over a larger surface area[2].

Step 2: Neutralization & Collection

  • Action: Mechanically collect the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

Step 3: Surface Decontamination

  • Action: Wash the affected area with a 70% Isopropanol (IPA) solution, followed by a dry wipe.

  • Causality: IPA effectively solubilizes residual lipophilic esters that water cannot remove, ensuring the benchtop is completely decontaminated.

  • Validation: A clean, dry wipe over the surface reveals no oily residue or slickness.

Step 4: Disposal Routing

  • Action: Label the container as "Non-halogenated organic waste - Moisture Sensitive". Route to an approved industrial incineration facility.

  • Causality: Incineration safely manages the potential NOx and COx emissions through industrial thermal destruction and scrubbing systems, preventing environmental accumulation[2].

Workflow Visualization

The following diagram maps the logical progression of the handling protocol, integrating safety checks and spill response pathways.

PPE_Workflow Start Initiate Handling Protocol sec-Octyl 5-oxo-L-prolinate CheckHood Verify Fume Hood Airflow (80-100 fpm) Start->CheckHood DonPPE Don Mandatory PPE (Nitrile, Splash Goggles, Lab Coat) CheckHood->DonPPE InertSetup Establish Inert Atmosphere (Argon/N2 Purge) DonPPE->InertSetup Transfer Transfer Liquid via Positive Displacement InertSetup->Transfer Spill Spill Detected? Transfer->Spill Absorb Contain with Vermiculite (Do Not Use Water) Spill->Absorb Yes Success Operation Complete Store in Desiccator Spill->Success No Decon Decontaminate Surface with 70% IPA Absorb->Decon Dispose Route to Incineration Waste Stream Decon->Dispose

Operational workflow and spill response pathway for handling sec-Octyl 5-oxo-L-prolinate.

References

  • Title: sec-octyl 5-oxo-L-prolinate (CAS 54471-44-2) Chemical Substance Information Source: National Institute of Technology and Evaluation (NITE) URL: [Link]

Sources

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